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  • Product: 1-(1H-imidazol-2-yl)ethanol
  • CAS: 22098-61-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(1H-imidazol-2-yl)ethanol

An In-Depth Technical Guide to 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9)[1] CAS Number: 22098-61-9 Synonyms: -Methyl-1H-imidazole-2-methanol; 1-(1H-imidazol-2-yl)ethan-1-ol; 2-(1-Hydroxyethyl)imidazole. Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9)[1]

CAS Number: 22098-61-9 Synonyms:


-Methyl-1H-imidazole-2-methanol; 1-(1H-imidazol-2-yl)ethan-1-ol; 2-(1-Hydroxyethyl)imidazole.
Molecular Formula:  C

H

N

O Molecular Weight: 112.13 g/mol

Executive Summary

1-(1H-imidazol-2-yl)ethanol is a bifunctional heterocyclic building block characterized by a secondary alcohol moiety attached directly to the C2 position of an imidazole ring. Unlike its more common


-substituted isomer (2-(1H-imidazol-1-yl)ethanol, CAS 1615-14-1), this compound retains a free N–H group, preserving the amphoteric nature of the imidazole ring. This structural feature allows for versatile tautomeric switching and metal coordination, making it a high-value scaffold in Fragment-Based Drug Discovery (FBDD), bio-inorganic modeling of histidine active sites, and the synthesis of next-generation kinase inhibitors.

This guide details the chemical architecture, validated synthetic pathways, and pharmaceutical utility of CAS 22098-61-9, emphasizing the critical distinction between


-substituted and 

-substituted imidazole derivatives.

Section 1: Chemical Identity & Molecular Architecture

Structural Analysis and Tautomerism

The core utility of 1-(1H-imidazol-2-yl)ethanol lies in its ability to act as both a hydrogen bond donor and acceptor. The imidazole ring exists in tautomeric equilibrium, where the proton shuttles between N1 and N3. This equilibrium is influenced by the solvent environment and metal coordination.

Key Structural Features:

  • C2-Substitution: The ethanol chain is attached at the carbon between the two nitrogens, a position significantly more nucleophilic than C4/C5 after deprotonation.

  • Chiral Center: The

    
    -carbon (attached to the hydroxyl group) is chiral, existing as 
    
    
    
    and
    
    
    enantiomers. Industrial supplies are typically racemic unless asymmetric synthesis is employed.
  • Amphotericity: The pyridine-like nitrogen (N3) can accept a proton (

    
     for the conjugate acid), while the pyrrole-like nitrogen (N1) can donate a proton (
    
    
    
    ).
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer between nitrogen atoms and the ionization states relevant to physiological pH.

Tautomerism TautomerA 1H-Tautomer (Proton on N1) TautomerB 3H-Tautomer (Proton on N3) TautomerA->TautomerB Fast Exchange (Solvent Dependent) Cation Imidazolium Cation (Protonated at N3) TautomerA->Cation +H+ (pH < 6) Anion Imidazolide Anion (Deprotonated at N1) TautomerA->Anion -H+ (pH > 14) TautomerB->Cation +H+

Caption: Tautomeric equilibrium and ionization states of 1-(1H-imidazol-2-yl)ethanol.

Section 2: Synthetic Pathways & Process Chemistry

Synthesis of C2-substituted imidazoles is chemically distinct from N-alkylation. Direct reaction of imidazole with acetaldehyde typically yields the N-substituted product. Therefore, C2-functionalization requires a Protection-Lithiation-Deprotection strategy or a Radziszewski-type assembly .

Primary Route: C2-Lithiation of Protected Imidazole

This is the most reliable method for laboratory and pilot-scale synthesis, ensuring regioselectivity at the C2 position.

Protocol:

  • Protection: Imidazole is protected at the N1 position using a Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) group to block N-deprotonation and direct lithiation to C2.

  • Lithiation: The protected imidazole is treated with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C in THF. The bulky protecting group and the chelation effect direct the lithium to the C2 position.
  • Nucleophilic Addition: Acetaldehyde is added to the 2-lithio species.

  • Deprotection: Acidic hydrolysis removes the protecting group.

Reaction Scheme (DOT Visualization):

Synthesis Start Imidazole Step1 N-Protection (Trityl Chloride / Et3N) Start->Step1 Intermediate1 1-Trityl-imidazole Step1->Intermediate1 Step2 C2-Lithiation (n-BuLi, -78°C, THF) Intermediate1->Step2 Intermediate2 2-Lithio-1-trityl-imidazole Step2->Intermediate2 Step3 Electrophilic Addition (Acetaldehyde) Intermediate2->Step3 Intermediate3 Protected Alcohol Step3->Intermediate3 Step4 Deprotection (Dilute HCl or AcOH) Intermediate3->Step4 Final 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9) Step4->Final

Caption: Regioselective synthesis of CAS 22098-61-9 via C2-lithiation strategy.

Alternative Route: Reduction of 2-Acetylimidazole

If 2-acetylimidazole is available (often synthesized via Minisci reaction or radical acylation), it can be reduced using Sodium Borohydride (


) in methanol.
  • Pros: Mild conditions, high yield.[2]

  • Cons: 2-acetylimidazole is expensive and harder to source than imidazole.

Section 3: Physical & Chemical Properties[3]

The physical properties of CAS 22098-61-9 reflect its high polarity and hydrogen-bonding capacity.

PropertyDescription / Value
Physical State Crystalline solid or viscous oil (purity dependent)
Solubility Highly soluble in water, methanol, ethanol, DMSO. Sparingly soluble in ether/hexane.
pKa (Pyridinic N) ~7.0 (Conjugate acid)
pKa (Pyrrolic N) ~14.5
Chirality Contains one stereocenter (C

). Commercial samples are typically racemic.
Stability Hygroscopic. Stable under inert atmosphere. Sensitive to strong oxidizers.

Section 4: Pharmaceutical Applications & Utility

Fragment-Based Drug Discovery (FBDD)

1-(1H-imidazol-2-yl)ethanol serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.

  • Binding Mode: The imidazole ring coordinates with metal ions (Zn

    
    , Fe
    
    
    
    ) in metalloenzymes (e.g., Carbonic Anhydrase, Histone Deacetylases).
  • Vector: The hydroxyl group provides a vector for growing the molecule into adjacent hydrophobic pockets via ether or ester linkages.

Biomimetic Ligands

In bio-inorganic chemistry, this compound mimics the histidine side chain.[3] The 2-hydroxyethyl tail allows for the design of chelating ligands that model the active sites of non-heme iron enzymes.

  • Mechanism:[1][3][4][5][6][7][8] The N3 nitrogen binds the metal, while the hydroxyl group can act as a secondary donor or hydrogen bond anchor, stabilizing the metal-ligand complex.

Intermediate for Kinase Inhibitors

The scaffold is used to synthesize fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) by reacting the imidazole nitrogen with electrophiles, followed by cyclization involving the hydroxyl group.

Section 5: Analytical Characterization

To validate the identity of CAS 22098-61-9, the following spectral signatures are diagnostic:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       11.8 ppm (broad s, 1H, NH ).
      
    • 
       6.9 - 7.1 ppm (m, 2H, Imidazole C4-H  and C5-H ).
      
    • 
       4.7 - 4.9 ppm (q, 1H, CH -OH).
      
    • 
       1.3 - 1.4 ppm (d, 3H, CH 
      
      
      
      ).
  • MS (ESI+):

    • [M+H]

      
       peak at m/z 113.1.
      

Section 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) in a desiccator. Hygroscopic nature requires protection from moisture to prevent degradation or physical state change (solid to oil).

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • PubChem. Compound Summary: 2-(1H-imidazol-2-yl)ethanol (Isomer/Analog Reference). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole. (Mechanistic insights on imidazole formation). Available at: [Link]

  • National Institutes of Health (PMC). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - Synthesis and Ligand Utility. (Demonstrates C2-lithiation protocol). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles - Van Leusen and Lithiation Strategies. Available at: [Link]

  • Accela ChemBio. Product Data: 1-(1H-imidazol-2-yl)ethan-1-ol (CAS 22098-61-9).[1] Available at: [Link]

Sources

Exploratory

alpha-methyl-1H-imidazole-2-methanol chemical structure

Technical Guide: -Methyl-1H-imidazole-2-methanol Executive Summary -Methyl-1H-imidazole-2-methanol (CAS: 22098-61-9 ), systematically known as 1-(1H-imidazol-2-yl)ethanol , is a functionalized imidazole derivative charac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -Methyl-1H-imidazole-2-methanol

Executive Summary


-Methyl-1H-imidazole-2-methanol  (CAS: 22098-61-9 ), systematically known as 1-(1H-imidazol-2-yl)ethanol , is a functionalized imidazole derivative characterized by a secondary alcohol moiety attached to the C2 position of the imidazole ring.[1][2]

Unlike its C4-substituted isomers (which serve as precursors to histamine and adrenergic agonists like medetomidine), the C2-substituted alcohol is primarily utilized in coordination chemistry as a bidentate N,O-donor ligand and in pharmaceutical synthesis as a scaffold for enzyme inhibitors. Its amphoteric nature, combined with a chiral center at the


-carbon, presents unique challenges and opportunities in asymmetric synthesis and chelation.

This guide details the molecular architecture, regioselective synthesis via C2-lithiation, and critical differentiation from structural isomers used in blockbuster drug manufacturing.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a five-membered imidazole heterocycle substituted at the carbon between the two nitrogen atoms (C2). The substituent is a 1-hydroxyethyl group, introducing a chiral center.

  • IUPAC Name: 1-(1H-imidazol-2-yl)ethanol[2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[3]
  • Molecular Weight: 126.16 g/mol [3]

  • Chirality: The

    
    -carbon (attached to the hydroxyl group) is a stereocenter, existing as (R) and (S) enantiomers.
    
  • Tautomerism: In solution, the N-unsubstituted imidazole ring undergoes rapid annular tautomerism (1,3-proton shift), making the N1 and N3 positions chemically equivalent on the NMR timescale unless locked by substitution or low temperature.

Chemical Behavior[4][5]
  • Amphotericity: The imidazole ring acts as both a weak acid (pK

    
     ~14.5 for N-H) and a weak base (pK
    
    
    
    ~7.0 for the conjugate acid of the pyridine-like nitrogen).
  • Chelation Potential: The proximity of the pyridine-like nitrogen (N3) and the hydroxyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II)), making it a valuable ligand in bioinorganic modeling.

structure cluster_tautomer Tautomeric Equilibrium Imid Imidazole Ring (Aromatic, Amphoteric) C2 C2 Position (Nucleophilic upon Lithiation) Imid->C2 Substitution Site Chiral α-Carbon (Chiral Center) C2->Chiral C-C Bond OH Hydroxyl Group (H-Bond Donor/Acceptor) Chiral->OH Functional Group T1 1H-Tautomer T2 3H-Tautomer T1->T2 Fast Exchange

Figure 1: Structural connectivity and tautomeric dynamics of


-methyl-1H-imidazole-2-methanol.

Synthetic Methodology: The C2-Lithiation Route

Direct reaction of imidazole with acetaldehyde often yields mixtures of N-alkylated and C-alkylated products due to the nucleophilicity of the nitrogen. To achieve exclusive C2-regioselectivity , a protection-lithiation-deprotection strategy is the industry standard.

Mechanistic Pathway
  • Protection: The N1-proton is replaced with a protecting group (PG) like Benzyl (Bn) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) to prevent N-deprotection by the strong base.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) specifically deprotonates the C2 position. The C2-proton is the most acidic ring proton (pK

    
     ~33) due to the inductive effect of the two adjacent nitrogens.
    
  • Electrophilic Addition: The resulting C2-lithio species attacks acetaldehyde.

  • Deprotection: Removal of the PG yields the target molecule.

Experimental Protocol (Bench-Scale)

Target: Synthesis of 1-(1H-imidazol-2-yl)ethanol via 1-Benzylimidazole.

Phase A: C2-Lithiation and Addition
  • Reagents: 1-Benzylimidazole (1.0 equiv), n-BuLi (1.1 equiv, 1.6M in hexanes), Acetaldehyde (1.2 equiv), Dry THF.

  • Conditions: Anhydrous, Inert Atmosphere (Ar or N

    
    ), -78°C.
    

Step-by-Step:

  • Charge a flame-dried flask with 1-benzylimidazole dissolved in anhydrous THF (0.2 M concentration).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi dropwise over 20 minutes. Note: A color change (often to deep red/orange) indicates formation of the 2-lithio species.

  • Stir at -78°C for 30 minutes to ensure complete lithiation.

  • Add freshly distilled acetaldehyde dropwise. The color typically fades.

  • Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench: Add saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH) to isolate 1-benzyl-2-(1-hydroxyethyl)imidazole .

Phase B: Deprotection (Hydrogenolysis)
  • Reagents: Pd/C (10% wt), H

    
     gas (balloon or low pressure), MeOH.
    
  • Step-by-Step:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst (10-20% by weight of substrate).

    • Stir under H

      
       atmosphere at RT for 12-24 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Concentration: Evaporate solvent to yield pure 1-(1H-imidazol-2-yl)ethanol .

synthesis Start 1-Benzylimidazole Base n-BuLi / THF / -78°C Start->Base C2-Deprotonation Elec Acetaldehyde Base->Elec Nucleophilic Attack Inter Intermediate: 1-Benzyl-2-(1-hydroxyethyl)imidazole Elec->Inter Quench & Isolate Deprot H2 / Pd/C (Debenzylation) Inter->Deprot Cleavage Final Target: 1-(1H-imidazol-2-yl)ethanol Deprot->Final Purification

Figure 2: Synthetic workflow for the regioselective production of the C2-isomer.

Structural Context: Differentiation from Medetomidine

It is critical for drug development professionals to distinguish between the C2-isomer (subject of this guide) and the C4-isomer .

FeatureC2-Isomer (This Topic)C4-Isomer (Medetomidine Class)
Structure 1-(1H-imidazol-2 -yl)ethanol1-(1H-imidazol-4 -yl)ethanol
Key Application Ligands, Enzyme Inhibitors

-Adrenergic Agonists
Precursor Imidazole (via C2-Lithiation)4-Iodoimidazole or Urocanic acid
Reactivity High acidity at C2 (if blocked)High nucleophilicity at N

Note: The synthesis of Medetomidine (and Dexmedetomidine) typically involves the condensation of 4-substituted imidazoles with aryl-magnesium halides, not the C2-alcohol described here.

Analytical Characterization

To validate the synthesis of


-methyl-1H-imidazole-2-methanol, the following spectral signatures must be observed.
Proton NMR ( H-NMR, DMSO-d )
  • 
     11.8 ppm (br s, 1H):  Imidazole N-H (exchangeable).
    
  • 
     6.9 - 7.1 ppm (s/d, 2H):  Imidazole ring protons (C4-H and C5-H). Note: In the C2-substituted isomer, these two protons are chemically equivalent or very close in shift due to rapid tautomerism.
    
  • 
     5.4 ppm (d, 1H):  Hydroxyl O-H.
    
  • 
     4.7 ppm (q, 1H):  Methine proton (-CH (OH)-).
    
  • 
     1.3 ppm (d, 3H):  Methyl group (-CH
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Observed at m/z 127.1.
    

References

  • Regioselective Lithiation of Imidazoles: Iddon, B. "N-Protected Imidazoles as Synthons for 2-Substituted Imidazoles." Heterocycles, 1985, 23(2), 417-445.
  • Synthesis of 1-(1H-imidazol-2-yl)ethanol: Ohta, S. et al. "Reactions of 1-protected imidazoles with carbonyl compounds." Chemical & Pharmaceutical Bulletin, 1992, 40(10), 2681-2685.
  • Tautomerism in Imidazoles: Alkorta, I. et al. "Tautomerism in Imidazoles and Related Azoles." Chemical Reviews, 2014, 114(18), 9149-9189. Link

  • CAS Registry: 1-(1H-imidazol-2-yl)ethanol, CAS No. 22098-61-9.

Sources

Foundational

1-(1H-imidazol-2-yl)ethanol vs 2-(1H-imidazol-1-yl)ethanol structural difference

This technical guide provides an in-depth structural, synthetic, and functional comparison between 1-(1H-imidazol-2-yl)ethanol and 2-(1H-imidazol-1-yl)ethanol . These two isomers, while sharing the same molecular formula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural, synthetic, and functional comparison between 1-(1H-imidazol-2-yl)ethanol and 2-(1H-imidazol-1-yl)ethanol . These two isomers, while sharing the same molecular formula (


), exhibit fundamentally different chemical behaviors due to the site of substitution (C-linked vs. N-linked) and the nature of the alcohol moiety (secondary vs. primary).

Structural Divergence: C-Substituted vs. N-Substituted Isomers

The core difference lies in the connectivity of the ethanol chain to the imidazole ring. This alters the electronic distribution, tautomeric potential, and stereochemistry of the molecules.

1. 1-(1H-imidazol-2-yl)ethanol (C-Linked)
  • CAS Number: 22098-61-9[1][2][3]

  • Structure: The ethanol chain is attached to the Carbon-2 (C2) position of the imidazole ring.

  • Alcohol Type: Secondary Alcohol . The hydroxyl group is on the carbon directly attached to the ring (

    
    ).
    
  • Chirality: Contains a chiral center at the

    
    -carbon. It exists as 
    
    
    
    and
    
    
    enantiomers.
  • Tautomerism: Retains the NH proton on the ring. It exhibits annular tautomerism (the proton can migrate between N1 and N3), making the molecule amphoteric.

2. 2-(1H-imidazol-1-yl)ethanol (N-Linked)
  • CAS Number: 1615-14-1[4][5]

  • Structure: The ethanol chain is attached to the Nitrogen-1 (N1) position.

  • Alcohol Type: Primary Alcohol . The hydroxyl group is at the end of the ethyl chain (

    
    ).
    
  • Chirality: Achiral .

  • Tautomerism: The N1 position is "blocked" by the alkyl group. The ring is fixed in a specific electronic state with one "pyrrole-like" nitrogen (N1) and one "pyridine-like" nitrogen (N3).

Structural Comparison Diagram

Structures cluster_A 1-(1H-imidazol-2-yl)ethanol (C-Linked, Secondary Alcohol) cluster_B 2-(1H-imidazol-1-yl)ethanol (N-Linked, Primary Alcohol) StructA Imidazole Ring (C2 attachment) CH(OH) — CH3 (Chiral Center) PropA • Amphoteric (NH present) • Tautomeric • Higher Melting Point StructA->PropA StructB Imidazole Ring (N1 attachment) CH2 — CH2 — OH (Achiral) PropB • Basic (N3 free) • Non-Tautomeric • Liquid/Low MP StructB->PropB

Figure 1: Structural comparison highlighting the connectivity and resulting physicochemical properties.

Physicochemical Property Matrix

The following table summarizes the quantitative and qualitative differences critical for experimental design.

Property1-(1H-imidazol-2-yl)ethanol (C-Linked)2-(1H-imidazol-1-yl)ethanol (N-Linked)
Molecular Formula


Molecular Weight 112.13 g/mol 112.13 g/mol
Alcohol Class Secondary (

)
Primary (

)
H-Bond Donors 2 (Ring NH + OH)1 (OH only)
H-Bond Acceptors 2 (Ring N + OH)2 (Ring N3 + OH)
pKa (Conj. Acid) ~7.0 - 7.5 (Imidazole ring)~6.5 - 7.0 (N-alkyl imidazoles are slightly less basic)
Physical State Solid (High MP due to H-bond network)Viscous Liquid or Low-Melting Solid (MP 36-40°C)
Solubility Polar solvents (MeOH, Water)Highly soluble in Water, EtOH, Acetone

Synthesis Methodologies

The synthetic routes for these two isomers are distinct. The N-linked isomer is synthesized via nucleophilic substitution, while the C-linked isomer requires lithiation or condensation chemistry.

Protocol A: Synthesis of 2-(1H-imidazol-1-yl)ethanol (N-Linked)
  • Mechanism: Nucleophilic attack of the imidazole anion (at N1) on an epoxide or cyclic carbonate.

  • Industrial Standard: Reaction with Ethylene Carbonate.

Step-by-Step Protocol:

  • Reagents: Imidazole (1.0 eq), Ethylene Carbonate (1.1 eq), Catalytic KI or base (e.g.,

    
    ).
    
  • Conditions: Heat to 100-120°C (solvent-free or in DMF).

  • Reaction:

    
     is evolved as the carbonate ring opens and decarboxylates.
    
  • Workup: Distillation under reduced pressure (BP ~115-125°C at high vacuum).

Protocol B: Synthesis of 1-(1H-imidazol-2-yl)ethanol (C-Linked)
  • Mechanism: C2-Lithiation of a protected imidazole followed by electrophilic trapping with acetaldehyde.

  • Challenge: Direct lithiation of imidazole requires N-protection to prevent deprotonation of the acidic NH.

Step-by-Step Protocol:

  • Protection: React imidazole with SEM-Cl or use 1-methylimidazole (if N-methylated product is acceptable) or a trityl group. Let's assume SEM-protection .

  • Lithiation: Dissolve N-SEM-imidazole in dry THF at -78°C. Add n-Butyllithium (

    
    -BuLi, 1.1 eq). Stir for 30-60 min to generate the C2-lithio species.
    
  • Electrophile Addition: Add Acetaldehyde (

    
    ) slowly at -78°C.
    
  • Deprotection: Treat the intermediate with acid (e.g., HCl/MeOH) or TBAF to remove the SEM group.

  • Purification: Recrystallization or Column Chromatography (DCM/MeOH).

Synthesis Flowchart

Synthesis cluster_N N-Linked Synthesis (Nucleophilic Substitution) cluster_C C-Linked Synthesis (Lithiation/Electrophilic Trap) Im1 Imidazole Prod1 2-(1H-imidazol-1-yl)ethanol (N-Linked) Im1->Prod1 120°C, -CO2 EC Ethylene Carbonate (or Ethylene Oxide) EC->Prod1 Im2 N-Protected Imidazole Li n-BuLi, -78°C (C2-Lithiation) Im2->Li THF Inter Intermediate Alcohol Li->Inter + Acetaldehyde Ald Acetaldehyde Prod2 1-(1H-imidazol-2-yl)ethanol (C-Linked) Inter->Prod2 Deprotection

Figure 2: Synthetic pathways demonstrating the complexity difference between N-alkylation (one step) and C-alkylation (multi-step).

Reactivity Profile & Applications

1. Coordination Chemistry
  • N-Linked (2-isomer): The N3 nitrogen is sterically accessible and electron-rich. It acts as an excellent monodentate ligand for transition metals (Cu, Zn, Fe). The pendent hydroxyl group can form chelate rings (bidentate mode), but the 5-membered chelate ring is strained relative to 6-membered possibilities.

    • Application: Used in epoxy curing agents (e.g., Imicure® derivatives) where the N3 lone pair initiates polymerization.

  • C-Linked (1-isomer): The N3 nitrogen is adjacent to the bulky hydroxyethyl group. This steric bulk can influence coordination geometry. The hydroxyl group is on a chiral carbon, making this molecule a precursor for chiral N,O-ligands used in asymmetric catalysis.

2. Biological Relevance
  • N-Linked: Often serves as a core pharmacophore in antifungal azoles (e.g., Ketoconazole intermediates) where the N-ethyl chain acts as a spacer.

  • C-Linked: The C2-substitution pattern mimics the histidine side chain more closely but with modified electronics. The secondary alcohol allows for the introduction of chirality, which is critical for structure-activity relationship (SAR) studies in protein binding pockets.

3. Stability
  • N-Linked: Thermally stable but hygroscopic.

  • C-Linked: Susceptible to dehydration under strong acidic conditions to form vinyl-imidazoles (e.g., 2-vinylimidazole), especially if the alcohol is benzylic or allylic (though here it is aliphatic).

References

  • ChemicalBook. (2025).[6] 2-(1H-Imidazol-1-yl)ethanol Properties and CAS 1615-14-1.[4]

  • PubChem. (2025). Compound Summary: 2-(1H-imidazol-1-yl)ethanol.[4][7] National Library of Medicine.

  • TCI Chemicals. (2025). Product Specification: 1-(2-Hydroxyethyl)imidazole.

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Lithiation and Electrophilic Trapping.

  • Thermo Fisher Scientific. (2025). Alpha-Methyl-1H-imidazole-2-methanol (CAS 22098-61-9).[2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(1H-imidazol-2-yl)ethanol

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(1H-imidazol-2-yl)ethanol , a critical secondary alcohol intermediate in medicinal chemistry and coordination polymer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(1H-imidazol-2-yl)ethanol , a critical secondary alcohol intermediate in medicinal chemistry and coordination polymer research.

[1]

Executive Summary

1-(1H-imidazol-2-yl)ethanol (CAS: 22098-61-9) is a secondary alcohol derivative of imidazole characterized by an amphoteric heterocyclic core attached to a chiral hydroxyethyl side chain.[1] Unlike its N-substituted isomer (1-(2-hydroxyethyl)imidazole), this C2-substituted congener possesses a unique N,O-donor motif, making it a potent bidentate ligand in metal-organic frameworks (MOFs) and a pharmacophore precursor for azole antifungals.[1] This guide provides a definitive profile of its physical constants, synthesis via carbonyl reduction, and handling protocols for high-purity applications.[1]

Molecular Architecture & Identification

The compound consists of a planar imidazole ring substituted at the C2 position (the carbon between the two nitrogen atoms) with a 1-hydroxyethyl group.[1] This substitution pattern introduces a chiral center at the


-carbon, rendering the molecule capable of existing as 

and

enantiomers, though typically synthesized as a racemate.[1]
Parameter Data / Descriptor
IUPAC Name 1-(1H-imidazol-2-yl)ethanol
Common Synonyms

-Methyl-1H-imidazole-2-methanol; 2-(1-Hydroxyethyl)imidazole
CAS Registry Number 22098-61-9
Molecular Formula C

H

N

O
Molecular Weight 112.13 g/mol
SMILES CC(O)c1[nH]ccn1
Chirality Contains one stereocenter (C

); typically racemic.[1][2][3]
Tautomeric Equilibrium

In solution, the imidazole ring undergoes rapid annular tautomerism (


), involving the migration of the proton between N1 and N3.[1] This equilibrium is influenced by solvent polarity and pH, affecting the compound's coordination geometry.

Tautomerism cluster_legend Equilibrium Dynamics T1 1H-Tautomer (N1-H, N3:) T2 3H-Tautomer (N1:, N3-H) T1->T2 Proton Transfer (Fast Exchange) Desc Solvent Dependent Stabilized by H-bonding

Figure 1: Annular tautomerism of the imidazole ring. The position of the proton affects the hydrogen bond donor/acceptor capability of the ring nitrogens.[1]

Thermodynamic & Physical Constants

The physical state of 1-(1H-imidazol-2-yl)ethanol is governed by extensive intermolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogens (N-H


O and O-H

N).[1]
Property Value / Range Notes
Physical State Crystalline SolidWhite to off-white powder.[1]
Melting Point 134 – 138 °CHigher than N-substituted isomers due to donor-acceptor H-bonding network.[1]
Boiling Point ~330 °C (Predicted)Decomposes before boiling at atmospheric pressure.
pKa (Imidazolium) 7.0 ± 0.2Conjugate acid of the imidazole ring.
pKa (Alcohol) ~14.5Typical for secondary alcohols; deprotonation requires strong base.
LogP (Octanol/Water) 0.15 (Experimental)Amphiphilic; highly soluble in polar media.[1]
Density 1.21 g/cm³ (Predicted)Solid state packing density.

Solubility & Solvent Interactions

The compound exhibits high solubility in protic solvents capable of disrupting its crystal lattice hydrogen bonds.

  • High Solubility: Methanol, Ethanol, Water, DMSO, DMF.[1]

  • Moderate Solubility: Acetone, Acetonitrile.

  • Low Solubility: Hexanes, Diethyl Ether, Toluene.[1]

Mechanistic Insight: The C2-hydroxyethyl group acts as both a hydrogen bond donor and acceptor. In water, the imidazole nitrogen (N3) accepts a proton to form a hydrate shell, enhancing solubility significantly compared to alkyl-imidazoles.[1]

Synthesis Protocol: Reduction of 2-Acetylimidazole

The most reliable route to high-purity 1-(1H-imidazol-2-yl)ethanol is the chemoselective reduction of 2-acetylimidazole.[1] This method avoids the regioselectivity issues associated with direct alkylation.

Reaction Scheme

The reduction transforms the sp


 carbonyl carbon into an sp

chiral center using Sodium Borohydride (NaBH

) as the hydride source.[1]

Synthesis Start 2-Acetylimidazole (CAS 10041-06-2) Inter Borate Complex Intermediate Start->Inter Hydride Attack Reagent NaBH4 / MeOH 0°C -> RT Reagent->Inter End 1-(1H-imidazol-2-yl)ethanol (Racemic Mixture) Inter->End Acidic Workup (Hydrolysis)

Figure 2: Synthesis pathway via hydride reduction. The reaction proceeds through a nucleophilic attack on the carbonyl carbon.[1]

Step-by-Step Methodology

Reagents:

  • 2-Acetylimidazole (1.0 eq)[1]

  • Sodium Borohydride (NaBH

    
    , 1.5 eq)[1]
    
  • Methanol (Anhydrous, 10 mL/g substrate)[1]

  • Acetic Acid or HCl (1M) for quenching.[1]

Protocol:

  • Preparation: Dissolve 2-acetylimidazole in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions and control exotherm.

  • Addition: Add NaBH

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (9:1 DCM:MeOH) until the starting material (R

    
     ~0.[1]5) disappears.
    
  • Quenching: Carefully add 1M HCl or Acetic Acid dropwise until pH ~7 to decompose excess borohydride.

  • Isolation: Evaporate methanol under reduced pressure. Dissolve the residue in a minimum amount of water and extract exhaustively with Ethyl Acetate or n-Butanol.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Ether if necessary to obtain white crystals.

Applications in Research

Coordination Chemistry (MOFs)

The 1-(1H-imidazol-2-yl)ethanol ligand acts as a versatile N,O-donor.[1] Upon deprotonation of the imidazole N-H, it bridges metal centers (e.g., Cu(II), Zn(II)) to form robust Metal-Organic Frameworks.[1] The alcohol group often remains uncoordinated, available for post-synthetic modification or hydrogen bonding within the pore structure.

Pharmaceutical Intermediate

This scaffold serves as a precursor for "azole" antifungals. The secondary alcohol can be converted into an ether or ester linkage, attaching lipophilic aromatic groups (e.g., 2,4-dichlorophenyl) required for inhibiting the fungal CYP51 enzyme.[1]

References

  • ChemicalBook. (2024). Properties of 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9).[1][1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary for Imidazole Derivatives.[1]

  • ResearchGate. (2015). Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. (Discusses reduction of 2-acetylimidazole).

  • TCI Chemicals. (2024). Product Specifications for Imidazole Alcohols.[1]

Sources

Foundational

C2-Substituted Imidazole Ethanol Derivatives: Synthetic Architectures and Medicinal Applications

Executive Summary The C2-substituted imidazole-1-ethanol scaffold represents a privileged structure in medicinal chemistry, bridging the gap between established antimicrobial therapies and emerging oncology targets. Hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C2-substituted imidazole-1-ethanol scaffold represents a privileged structure in medicinal chemistry, bridging the gap between established antimicrobial therapies and emerging oncology targets. Historically anchored by the nitroimidazole class (e.g., Metronidazole), this pharmacophore is defined by a 5-membered nitrogen heterocycle substituted at the N1 position with a hydroxyethyl group and at the C2 position with varying alkyl or aryl moieties.

While the N1-ethanol chain primarily governs solubility and hydrogen-bond donor/acceptor capability (mimicking nucleoside ribose units), the C2-substituent acts as the critical "tuning knob" for lipophilicity (


), metabolic stability, and target selectivity. This technical guide analyzes the transition of this scaffold from a reductive-activation warhead in anaerobes to a rigid linker in kinase inhibitors and tubulin destabilizers.

Structural & Synthetic Chemistry

Core Scaffold Analysis

The scaffold consists of three functional domains:

  • Imidazole Core: A planar, aromatic linker (pKa ~ 7.0) capable of

    
    -
    
    
    
    stacking and acting as a monodentate ligand for metal ions (e.g., heme iron in CYP450 or Zn²⁺ in metalloproteases).
  • N1-Ethanol Tail: Provides amphiphilicity. The terminal hydroxyl is a versatile handle for further derivatization (esters, carbamates) to modulate prodrug kinetics.

  • C2-Substituent: The primary determinant of biological specificity.

    • Small Alkyl (Me/Et): Favors high Fsp³ character, crucial for anaerobic uptake (e.g., Metronidazole).

    • Aryl/Heteroaryl: Increases hydrophobic surface area, favoring binding to hydrophobic pockets in kinases (ATP site) or DNA minor grooves.

Synthetic Architectures

Fabrication of C2-substituted imidazole ethanols follows two distinct logic streams: N1-Functionalization (installing the tail on a pre-formed ring) and C2-Functionalization (modifying the core).

Workflow Visualization: Synthetic Pathways

SyntheticPathways Start Parent Imidazole RouteA Route A: N-Alkylation (Classic) Start->RouteA RouteB Route B: C2-Functionalization (Modern) Start->RouteB ReagentA1 Ethylene Oxide / Propylene Oxide RouteA->ReagentA1 Lewis Acid Cat. ReagentA2 2-Bromoethanol + Base RouteA->ReagentA2 NaH / K2CO3 ProductA 1-Hydroxyethyl Imidazole ReagentA1->ProductA ReagentA2->ProductA StepB1 Protection (SEM/BOM) RouteB->StepB1 StepB2 C2-Lithiation (n-BuLi, -78°C) StepB1->StepB2 StepB3 Electrophile Quench (R-X) StepB2->StepB3 ProductB C2-Substituted Imidazole StepB3->ProductB ProductB->ProductA Deprotection + N-Alkylation (Route A)

Caption: Comparison of convergent (Route A) and divergent (Route B) synthetic strategies for accessing C2-substituted imidazole ethanol derivatives.

Medicinal Chemistry & SAR

The biological output of the imidazole ethanol scaffold is strictly dictated by the electronic and steric nature of the C2-substituent.

Structure-Activity Relationship (SAR) Matrix
C2-SubstituentRepresentative Drug/CompoundPrimary IndicationMechanism of ActionKey Physicochemical Feature
Methyl (-CH₃) Metronidazole Anaerobic InfectionReductive activation of 5-nitro group forming radical anions.Low steric hindrance allows rapid passive diffusion.
Ethyl/Propyl Secnidazole AntiprotozoalSimilar to Metronidazole but with prolonged half-life.Increased lipophilicity (

t½).
Phenyl (-Ph) Liarozole (Analog)Oncology / DermatologyInhibition of CYP26 (Retinoic acid metabolism).

-stacking with Phenylalanine residues in enzyme active sites.
Thio-Ether (-SR) Novel Antifungals MycosesInhibition of lanosterol 14

-demethylase.
Sulfur atom acts as a bioisostere, modulating oxidation potential.
Styryl (-CH=CH-Ar) Experimental Tubulin InhibitorColchicine-site binding destabilizing microtubules.Extended conjugation mimics combretastatin pharmacophore.
Mechanistic Divergence
  • Nitro-Activation (Infectious Disease): In anaerobic bacteria, the low redox potential allows the ferredoxin system to donate an electron to the nitro group on the imidazole ring. The C2-methyl group stabilizes the resulting radical anion, preventing premature re-oxidation before it damages bacterial DNA.

  • Kinase/Tubulin Binding (Oncology): Removal of the nitro group and introduction of a bulky C2-aryl group shifts the mode of action. The imidazole nitrogen (N3) often hydrogen bonds with the hinge region of kinases, while the C2-aryl group occupies the hydrophobic pocket.

Pathway Visualization: Mechanism of Action

MOA cluster_0 Path A: Anaerobic Activation (Nitro-Derivatives) cluster_1 Path B: Target Inhibition (C2-Aryl Derivatives) Prodrug Metronidazole (Stable Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical e- transfer (Low Redox Potential) Reductase Pyruvate:Ferredoxin Oxidoreductase (PFOR) Reductase->Radical Damage DNA Strand Breakage (Cell Death) Radical->Damage Inhibitor C2-Aryl Imidazole (Kinase Inhibitor) Binding ATP-Pocket Binding (H-Bond via N3) Inhibitor->Binding Steric Fit Effect G2/M Phase Arrest (Apoptosis) Binding->Effect

Caption: Divergent pharmacological pathways: Reductive radical generation in anaerobes (Left) vs. non-covalent enzyme inhibition in cancer cells (Right).

Experimental Protocols

Protocol: Regioselective Synthesis of 2-Aryl-1-Imidazole Ethanol

This protocol describes the synthesis of a C2-phenyl substituted derivative. This approach avoids the harsh conditions of C2-lithiation by building the N1-ethanol chain onto a pre-functionalized imidazole.

Reagents:

  • 2-Phenylimidazole (1.0 eq)

  • Ethylene Carbonate (1.2 eq) [Green alternative to Ethylene Oxide]

  • Potassium Carbonate (

    
    , 0.5 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-phenylimidazole (10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add

    
      (5 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the N1-H (pKa ~14).
    
  • Alkylation: Add Ethylene Carbonate (12 mmol).

    • Note: Ethylene carbonate is preferred over 2-chloroethanol to avoid dimerization and over-alkylation. It releases

      
       as the driving force.
      
  • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~ 0.4) should disappear, and a more polar spot (Rf ~ 0.2) should appear.[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate
    in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0 
    
    
    
    10% MeOH/DCM).
  • Validation:

    • ¹H NMR (DMSO-d6): Look for triplet signals at

      
       3.8-4.2 ppm corresponding to the 
      
      
      
      protons of the ethanol chain. The C2-phenyl protons will appear as a multiplet at
      
      
      7.4-8.0 ppm.

References

  • Debus, H. (1858).[2] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie. Link (Foundational synthesis).

  • Li, W., et al. (2020). "1-Substituted-2-aryl imidazoles as potential tubulin-targeted anticancer agents." MDPI Pharmaceuticals. Link

  • Mittal, A. (2025).[3] "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Taylor & Francis. Link

  • BenchChem Application Note. (2025). "Synthesis of α-Methyl-1H-imidazole-1-ethanol: A Detailed Protocol." Link

  • Nikitina, E., et al. (2020).[4] "Synthesis and antiviral activity of novel 2-aryl-1-hydroxyimidazole derivatives." Russian Chemical Bulletin. Link

  • Eskandari, M., et al. (2023). "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains." Iran J Pharm Res.[5] Link

  • Sämann, C., & Knochel, P. (2014). "Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange." Angewandte Chemie Int. Ed.Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(1H-imidazol-2-yl)ethanol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-(1H-imidazol-2-yl)ethanol from its corresponding ketone, 1-(1H-imidazol-2-yl)ethanone. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(1H-imidazol-2-yl)ethanol from its corresponding ketone, 1-(1H-imidazol-2-yl)ethanone. This transformation is a fundamental reduction reaction with broad applications in medicinal chemistry and drug development, where the resulting alcohol serves as a versatile intermediate for the synthesis of more complex bioactive molecules.

Introduction

The imidazole moiety is a critical pharmacophore found in numerous pharmaceuticals due to its ability to engage in various biological interactions. The conversion of a ketone to a secondary alcohol on an imidazole scaffold, as detailed herein, is a key step in the synthesis of compounds with potential therapeutic activities, including antifungal and anticancer agents. This protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for the efficient and safe conversion of 1-(1H-imidazol-2-yl)ethanone to 1-(1H-imidazol-2-yl)ethanol.

Reaction Mechanism and Scientific Rationale

The reduction of a ketone to a secondary alcohol using sodium borohydride is a classic example of a nucleophilic addition reaction. The reaction proceeds in two main steps:

  • Nucleophilic Attack by Hydride: The borohydride anion ([BH₄]⁻) from NaBH₄ acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate and breaks the carbon-oxygen π-bond.[1]

  • Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent, typically the alcohol solvent used for the reaction or during an aqueous workup, to yield the final secondary alcohol product.[1]

The choice of sodium borohydride as the reducing agent is predicated on its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups such as esters, amides, and carboxylic acids under standard conditions. This selectivity is advantageous when working with multifunctional molecules.[2] Methanol or ethanol are commonly used as solvents as they are capable of protonating the intermediate alkoxide and are relatively inert to NaBH₄ at low temperatures.

Experimental Workflow

The overall workflow for the synthesis of 1-(1H-imidazol-2-yl)ethanol is depicted in the following diagram:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup and Isolation cluster_purification Purification and Characterization Start Dissolve 1-(1H-imidazol-2-yl)ethanone in Methanol Cool Cool to 0°C (Ice Bath) Start->Cool Add_NaBH4 Portion-wise addition of Sodium Borohydride Cool->Add_NaBH4 Stir Stir at 0°C, then warm to room temperature Add_NaBH4->Stir Quench Quench with Acetone Stir->Quench Evaporate Evaporate Solvent Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Purify Recrystallization or Column Chromatography Filter_Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End Pure 1-(1H-imidazol-2-yl)ethanol Characterize->End

Figure 1. A schematic overview of the synthesis of 1-(1H-imidazol-2-yl)ethanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(1H-imidazol-2-yl)ethanol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(1H-imidazol-2-yl)ethanone≥98%e.g., Sigma-AldrichStarting material
Sodium borohydride (NaBH₄)≥98%e.g., Sigma-AldrichReducing agent
Methanol (MeOH), anhydrous≥99.8%e.g., Fisher ScientificReaction solvent
Ethyl acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent
AcetoneACS Gradee.g., VWRFor quenching excess NaBH₄
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., VWRDrying agent
Deionized water--For workup
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Ice bath--For temperature control
Separatory funnel--For extraction
Rotary evaporator--For solvent removal
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-imidazol-2-yl)ethanone (e.g., 1.10 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous methanol (20 mL).

    • Cool the resulting solution to 0 °C using an ice bath.

  • Reduction:

    • While stirring the cooled solution, slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/methanol, 9:1). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add acetone (5 mL) to quench any unreacted sodium borohydride. Stir for 15 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton. For the analogous 1-(1H-benzoimidazol-2-yl)ethanol, the methine proton appears at approximately 4.95 ppm, and the methyl protons at 2.42 ppm in DMSO-d₆.[3]

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should show distinct signals for the imidazole carbons, the methine carbon, and the methyl carbon. In the benzimidazole analogue, the carbon bearing the hydroxyl group is observed around 65-70 ppm.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1680-1700 cm⁻¹) is a key indicator of a successful reduction. The FT-IR spectrum of the analogous 1-(1H-benzoimidazol-2-yl)ethanol was recorded using KBr pellets.[3]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₅H₈N₂O, MW: 112.13 g/mol ).

Key Reaction Parameters and Troubleshooting

ParameterRecommended Condition/ValueRationale/Notes
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and safer to handle than more powerful hydrides like LiAlH₄.
Solvent Anhydrous Methanol or EthanolSolubilizes the reactants and provides a proton source for the workup. Anhydrous conditions are preferred.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction and prevents side reactions.
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄A slight excess ensures complete conversion of the ketone.
Reaction Time 2 - 4 hoursTypically sufficient for complete reduction; can be monitored by TLC.
Workup Quenching with acetone, followed by aqueous extractionNeutralizes excess reducing agent and allows for isolation of the product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, low temperature, or short reaction time.Add more NaBH₄, allow the reaction to warm to room temperature, or increase the reaction time. Monitor by TLC.
Low Yield Incomplete reaction, product loss during workup or purification.Ensure complete reaction before workup. Perform extractions carefully. Optimize purification method.
Presence of Side Products Reaction temperature too high, or presence of other reactive functional groups.Maintain low temperature during NaBH₄ addition. Ensure the selectivity of NaBH₄ for the target ketone.
Difficulty in Purification Product is highly polar or has similar polarity to impurities.Use a more polar eluent system for column chromatography or try a different recrystallization solvent.

Safety and Handling

  • Sodium Borohydride (NaBH₄): is a flammable solid and can react with water to produce flammable hydrogen gas. It is also corrosive and can cause skin and eye burns. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from water and acids.

  • Methanol: is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Ensure all glassware is dry before use.

Conclusion

The reduction of 1-(1H-imidazol-2-yl)ethanone to 1-(1H-imidazol-2-yl)ethanol using sodium borohydride is a reliable and efficient synthetic transformation. The protocol detailed in this application note provides a robust method for obtaining this valuable building block for drug discovery and development. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The provided characterization guidelines, with reference to a structurally similar compound, will aid in the verification of the final product.

References

  • Yilmaz, F., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A, 128(2). Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available at: [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • NIST WebBook. 1H-Imidazole. Available at: [Link]

  • Chemchart. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2). Available at: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • ResearchGate. (2010). Synthesis Characterisation and Derivatographic studies of 1-(1HBenzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2- yl)phenone with Co(II), Ni(II) and Cu(II). Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

Sources

Application

sodium borohydride reduction of 2-acetylimidazole protocols

Application Note: Sodium Borohydride Reduction of 2-Acetylimidazole Abstract This application note provides a rigorous, field-validated protocol for the chemoselective reduction of 2-acetylimidazole to 1-(1H-imidazol-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium Borohydride Reduction of 2-Acetylimidazole

Abstract

This application note provides a rigorous, field-validated protocol for the chemoselective reduction of 2-acetylimidazole to 1-(1H-imidazol-2-yl)ethanol using sodium borohydride (


). Unlike generic reduction procedures, this guide addresses the specific solubility and amphoteric challenges posed by the imidazole moiety. We detail the mechanistic underpinnings, critical process parameters (CPPs), and a self-validating workup strategy designed to maximize yield and purity for pharmaceutical applications.

Introduction & Strategic Rationale

The imidazole scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in antifungal agents (e.g., ketoconazole), enzyme inhibitors, and histamine antagonists. The reduction of 2-acetylimidazole to its corresponding secondary alcohol, 1-(1H-imidazol-2-yl)ethanol , is a fundamental transformation.

While


 is a standard reagent, the reaction is complicated by:
  • Amphoteric Nature: The imidazole ring contains both a basic pyridine-like nitrogen (

    
    ) and an acidic pyrrole-like nitrogen (
    
    
    
    ), influencing solubility and workup pH.
  • Product Solubility: The resulting alcohol is highly polar and water-soluble, making standard extraction protocols prone to yield loss.

  • Conjugation: The carbonyl is conjugated with the aromatic heterocycle, theoretically allowing for 1,4-reduction, although

    
     typically favors direct 1,2-addition in this system.
    

This protocol optimizes solvent choice and pH-controlled extraction to resolve these issues.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride species to the carbonyl carbon.[1][2]
  • Step 1 (Activation): The electrophilicity of the carbonyl carbon is enhanced by hydrogen bonding with the solvent (methanol).

  • Step 2 (Hydride Transfer):

    
     delivers a hydride to the carbonyl carbon, breaking the 
    
    
    
    -bond and forming an alkoxide intermediate.
  • Step 3 (Boron Complexation): The resulting alkoxide may form a borate complex. The basic imidazole nitrogen can also coordinate with boron species, potentially retarding the reaction if not managed.

  • Step 4 (Hydrolysis): Acidic or aqueous quenching hydrolyzes the borate ester to liberate the alcohol.

DOT Diagram: Mechanistic Pathway

Mechanism Start 2-Acetylimidazole (Substrate) TS Transition State (Hydride Attack) Start->TS Activation NaBH4 NaBH4 / MeOH (Reagent) NaBH4->TS H- Delivery Inter Alkoxyborate Intermediate TS->Inter 1,2-Addition Quench Hydrolysis (H2O/H+) Inter->Quench Complex Breakdown Product 1-(1H-imidazol-2-yl)ethanol (Target) Quench->Product Protonation

Caption: Sequential mechanistic flow from substrate activation to product liberation.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
2-Acetylimidazole Substrate>98%
Sodium Borohydride Reducing Agent>96% (Granular preferred)
Methanol (MeOH) SolventAnhydrous or ACS Grade
Hydrochloric Acid (1M) Quenching AgentAqueous
Sodium Hydroxide (2M) pH AdjusterAqueous
Ethyl Acetate / n-Butanol Extraction SolventACS Grade
Step-by-Step Methodology

1. Setup and Dissolution:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet (optional but recommended for moisture control).

  • Charge the flask with 2-acetylimidazole (1.10 g, 10.0 mmol).

  • Add Methanol (20 mL). Stir until fully dissolved.

    • Note: If solubility is slow, mild warming (30°C) is permissible, but cool back down before proceeding.

2. Reagent Addition (Critical Step):

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Sodium Borohydride (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 10–15 minutes.

    • Caution: Vigorous hydrogen gas evolution will occur. Ensure the system is vented. Do not seal the flask.

    • Why 0°C? Controls the exotherm and minimizes potential side reactions (e.g., over-reduction or solvent reaction).

3. Reaction Phase:

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The starting ketone (

    
    ) should disappear, and a lower 
    
    
    
    alcohol spot should appear.

4. Quenching and Workup (The "Amphoteric" Challenge):

  • Quench: Cool back to 0°C. Slowly add Water (5 mL) followed by 1M HCl dropwise until pH

    
     2–3.
    
    • Purpose: Destroys excess borohydride and hydrolyzes the boron-alkoxide complex.

  • Neutralization: Stir for 15 minutes, then adjust pH to 9–10 using 2M NaOH .

    • Critical: The imidazole ring must be deprotonated (neutral) to be extracted. At acidic pH, it remains in the aqueous layer.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. This leaves an aqueous slurry.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Optimization: If the product does not extract well (due to high polarity), use n-Butanol or a CHCl3/Isopropanol (3:1) mixture.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

    
     .
    

5. Isolation:

  • Filter off the drying agent.[3]

  • Concentrate the filtrate in vacuo to yield the crude solid.

  • Purification: Recrystallize from minimal hot Ethanol or Acetonitrile if necessary.

Process Workflow Diagram

Protocol Setup Dissolve 2-Acetylimidazole in MeOH Cool Cool to 0°C Setup->Cool Add Add NaBH4 (1.5 eq) Portion-wise Cool->Add React Stir at RT (2-4 h) Monitor TLC Add->React Quench Quench with 1M HCl (pH 2) Then NaOH to pH 10 React->Quench Evap Remove MeOH (Rotavap) Quench->Evap Extract Extract Aqueous Residue (EtOAc or n-BuOH) Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Step-by-step operational workflow for the reduction process.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Product remaining in aqueous phase.Use continuous extraction or switch solvent to n-Butanol. Ensure pH is basic (>9) during extraction.
Incomplete Reaction Boron complex stabilizing ketone.Add

(1.0 eq) (Luche Reduction conditions) to activate the carbonyl.
Side Products Reaction temperature too high.Maintain strict 0°C during addition.
Gummy Solid Boron salts contamination.Perform a methanol wash of the crude solid followed by filtration.

Characterization Expectations

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       1.35 (d, 3H, 
      
      
      
      )
    • 
       4.70 (q, 1H, 
      
      
      
      )
    • 
       5.20 (br s, 1H, 
      
      
      
      )
    • 
       6.90 (s, 2H, Imidazole 
      
      
      
      )
    • 
       11.8 (br s, 1H, 
      
      
      
      )
  • IR: Broad band at 3200–3400

    
     (O-H stretch).
    

References

  • Kleyi, P., et al. (2012).[4] Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. South African Journal of Chemistry, 65, 231–238.[4] Link (Describes reduction of imidazole-2-carboxaldehydes/ketones with NaBH4 in methanol).

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) as a Reagent in Organic Chemistry. Link (General mechanism and stoichiometry).

  • BenchChem. 2-(1H-Imidazol-1-yl)ethanol Structure and Properties. Link (Solubility and physical property reference).

  • Organic Chemistry Portal. Luche Reduction. Link (Optimization for conjugated ketones).

Sources

Method

Application Note: Strategic Routes for the Enantioselective Synthesis of Chiral 1-(1H-imidazol-2-yl)ethanol

Abstract The chiral alcohol motif 1-(1H-imidazol-2-yl)ethanol is a critical pharmacophore found in various antifungal agents, enzyme inhibitors, and receptor antagonists. However, its synthesis is complicated by the basi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral alcohol motif 1-(1H-imidazol-2-yl)ethanol is a critical pharmacophore found in various antifungal agents, enzyme inhibitors, and receptor antagonists. However, its synthesis is complicated by the basicity of the imidazole nitrogen, which can poison transition metal catalysts, and the lability of the C2-position. This Application Note details three distinct, field-proven protocols for accessing this chiral center with high enantiomeric excess (ee >98%): Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction , and Kinetic Resolution .

Part 1: Strategic Decision Matrix

Selecting the optimal route depends on scale, available equipment, and the specific protecting group strategy employed.

DecisionMatrix Start Target: Chiral 1-(1H-imidazol-2-yl)ethanol Scale Primary Constraint? Start->Scale RouteA Route A: ATH (Ru-Catalysis) Best for: Multi-gram to Kilo scale Requirement: N-Protection recommended Scale->RouteA Scalability & Cost RouteB Route B: Biocatalysis (KRED) Best for: Green Chem / High Selectivity Requirement: Enzyme Screening Kit Scale->RouteB Purity & Sustainability RouteC Route C: Kinetic Resolution Best for: <10g Scale / Rapid Access Requirement: Lipase (CAL-B) Scale->RouteC Speed & Simplicity

Figure 1: Decision matrix for selecting the synthetic pathway.

Part 2: Precursor Synthesis (Critical Intermediate)

Direct acetylation of imidazole at the C2 position is challenging due to the preference for N-acylation. The most robust method involves C2-lithiation of an N-protected imidazole.

Protocol: Synthesis of 1-Benzyl-2-acetylimidazole

  • Protection: React imidazole (1.0 eq) with benzyl bromide (1.1 eq) and K₂CO₃ in DMF to yield 1-benzylimidazole.

  • Lithiation: Dissolve 1-benzylimidazole in dry THF under Argon. Cool to -78°C.[1][2]

  • Acylation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq).

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

    • Note: The N-benzyl group serves as a dual-purpose shield: it directs lithiation to C2 and prevents catalyst poisoning in subsequent reduction steps.

Part 3: Route A - Asymmetric Transfer Hydrogenation (ATH)[4][5]

This route utilizes the Noyori-Ikariya class of catalysts. The use of RuCl(p-cymene)[(S,S)-TsDPEN] is the industry standard for heteroaryl ketones.

Mechanism & Workflow

ATH_Workflow Substrate 2-Acetylimidazole (N-Protected) Reaction Hydride Transfer (Concerted Mechanism) Substrate->Reaction Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (Pre-catalyst) Mix Active 16e- Species (Purple/Red) Catalyst->Mix Base Activation Mix->Reaction H_Source HCOOH / TEA (5:2) Azeotrope H_Source->Reaction Product (S)-1-(1-benzyl-1H-imidazol-2-yl)ethanol >98% ee Reaction->Product

Figure 2: Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Detailed Protocol

Reagents:

  • Substrate: 1-Benzyl-2-acetylimidazole (10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 complex)[4]

  • Solvent: Dry DMF or CH₂Cl₂ (degassed)

Steps:

  • Degassing: In a flame-dried Schlenk flask, dissolve the substrate in dry DMF (5 mL/g). Sparge with Argon for 15 mins. Oxygen is a catalyst poison.

  • Catalyst Addition: Add the Ru-catalyst (0.5 mol%).

  • Reduction: Add the HCOOH/TEA mixture (3.0 eq) via syringe.

  • Reaction: Stir at 25°C. Monitor by TLC/HPLC. The reaction typically completes in 12-24 hours.

    • Checkpoint: The solution should turn from orange/red to a deep purple/red, indicating the formation of the active Ru-hydride species.

  • Workup: Quench with water. Extract with CH₂Cl₂.[5] Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Recrystallization from Hexane/IPA often upgrades ee from 95% to >99%.

Expert Insight: If the reaction stalls, the accumulation of CO₂ (byproduct) may be shifting the equilibrium. Briefly purging the headspace with Argon can drive the reaction to completion.

Part 4: Route B - Biocatalytic Reduction (Green Chemistry)

For pharmaceutical intermediates requiring extremely high purity (>99.5% ee) and mild conditions, Ketoreductases (KREDs) are superior. This method often tolerates the unprotected imidazole, saving two synthetic steps (protection/deprotection).

Biocatalytic Cycle[8]

Biocatalysis Substrate Ketone Product Chiral Alcohol Substrate->Product Reduction KRED KRED (Enzyme) Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration Cofactor_Red->Cofactor_Ox Hydride Transfer GDH GDH (Recycling) Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation

Figure 3: KRED reduction coupled with Glucose Dehydrogenase (GDH) cofactor recycling.

Detailed Protocol

Reagents:

  • KRED Screening Kit (e.g., Codexis or Daicel)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH)

Steps:

  • Screening: Dispense 2 mg of substrate into 96-well plates containing different KRED variants. Incubate at 30°C for 24h. Analyze via chiral HPLC to identify the "Hit" enzyme.

  • Scale-Up (10g):

    • Dissolve substrate in minimal DMSO (5% v/v final concentration).

    • Add to the reaction vessel containing Buffer (pH 7.0), Glucose, GDH, and NADP+.

    • Add the specific KRED enzyme powder.

  • pH Control: Maintain pH 7.0 using a pH-stat titrator with 1M NaOH (Gluconic acid production acidifies the medium).

  • Workup: Once conversion >99%, saturate the aqueous phase with NaCl. Extract with EtOAc. Filter through Celite to remove protein.

Expert Insight: Imidazoles can act as buffers themselves. Ensure the initial pH adjustment accounts for the basicity of the substrate.

Part 5: Route C - Kinetic Resolution (Robust Alternative)

If catalyst screening is not possible, kinetic resolution using Candida antarctica Lipase B (CAL-B) is a reliable fallback. This method converts the racemic alcohol into a mixture of (R)-acetate and (S)-alcohol (or vice versa).

Protocol:

  • Substrate: Racemic 1-(1-benzyl-1H-imidazol-2-yl)ethanol.

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Reaction: Stir at 30°C. Monitor ee of both alcohol and ester by HPLC.

  • Termination: Stop reaction at exactly 50% conversion (theoretical max yield for pure enantiomer).

  • Separation: Separate the alcohol and ester via column chromatography. Hydrolyze the ester to obtain the antipodal alcohol.[6]

Part 6: Analytical Controls & Validation

Chiral HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: Diethylamine (DEA) is mandatory to suppress tailing caused by the basic imidazole nitrogen interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Note: Verify absolute configuration via optical rotation or X-ray crystallography of a derivative.

Data Summary Table:

FeatureRoute A (ATH)Route B (Biocatalysis)Route C (Kinetic Res)
Enantioselectivity High (95-99% ee)Very High (>99% ee)High (>99% ee)
Yield High (>90%)High (>90%)Max 50% (per enantiomer)
Substrate Scope Requires ProtectionTolerates Free NHTolerates Free NH
Cost Moderate (Ru)Low (at scale)Moderate (Enzyme/Time)
Green Factor Moderate (Solvents)Excellent (Water)Moderate (Vinyl Acetate)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Protocols for Pharmaceutical Intermediates. Codexis Technical Resources. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heteroaromatic Ketones. Organic Letters. Link

  • Matsumura, K., et al. (2011).[8] Chiral Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Functionalized Ketones. Organic Process Research & Development. Link

Sources

Application

Application Notes and Protocols: Coordination Chemistry of 1-(1H-imidazol-2-yl)ethanol with Transition Metals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 1-(1H-imidazol-2-yl)ethanol as a Ligand 1-(1H-imidazol-2-yl)ethanol is a bifunctional organic molecule that has garnered si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-(1H-imidazol-2-yl)ethanol as a Ligand

1-(1H-imidazol-2-yl)ethanol is a bifunctional organic molecule that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a five-membered imidazole ring with two nitrogen atoms and an adjacent ethanol group, allows it to act as a versatile ligand for a wide range of transition metals.[1] The imidazole moiety provides a primary coordination site through its sp2-hybridized nitrogen atom, a feature commonly observed in biologically important molecules like histidine.[2][3] The hydroxyl group of the ethanol substituent can also participate in coordination, leading to the formation of stable chelate rings that enhance the overall stability of the resulting metal complexes.[4] This chelation ability, combined with the electronic properties of the imidazole ring, allows for the fine-tuning of the steric and electronic environment around the metal center.[4]

The coordination compounds derived from imidazole and its derivatives are of great interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[4][5][6] In drug development, the imidazole scaffold is a key component in many antifungal agents.[7] The ability of these compounds to coordinate with metal ions is often crucial to their biological activity. This guide provides an in-depth exploration of the coordination chemistry of 1-(1H-imidazol-2-yl)ethanol, offering detailed protocols for the synthesis and characterization of its transition metal complexes, and discussing their potential applications.

Ligand Synthesis and Coordination Behavior

The synthesis of 1-(1H-imidazol-2-yl)ethanol and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available precursors.[3] The coordination of this ligand to transition metals typically occurs through the lone pair of electrons on the imine nitrogen of the imidazole ring.[2] The hydroxyl group can either remain unbound or coordinate to the metal center, leading to different coordination modes.

Coordination Modes of 1-(1H-imidazol-2-yl)ethanol:

  • Monodentate: The ligand coordinates to the metal center solely through the imidazole nitrogen. This is common when the reaction conditions favor the protonation of the hydroxyl group or when steric hindrance prevents its coordination.

  • Bidentate (Chelating): Both the imidazole nitrogen and the hydroxyl oxygen coordinate to the metal center, forming a stable five-membered chelate ring. This mode of coordination significantly enhances the thermodynamic stability of the complex.

The specific coordination mode adopted depends on several factors, including the nature of the transition metal, the reaction solvent, the pH of the medium, and the presence of other competing ligands.

General Protocol for the Synthesis of Transition Metal Complexes with 1-(1H-imidazol-2-yl)ethanol

This protocol provides a general framework for the synthesis of transition metal complexes. It is essential to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific metal salt and the desired complex.

Materials and Reagents:

  • 1-(1H-imidazol-2-yl)ethanol (ligand)

  • Transition metal salt (e.g., Cr(NO₃)₃·9H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)[8]

  • Methanol (or other suitable solvent like ethanol)[8]

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert gas atmosphere setup (e.g., Schlenk line)[3]

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve a specific molar equivalent of 1-(1H-imidazol-2-yl)ethanol in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Metal Salt Dissolution: In a separate flask, dissolve the desired transition metal salt in methanol. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 1:2).[8]

  • Reaction Mixture: Slowly add the methanolic solution of the metal salt to the stirring solution of the ligand at room temperature.[8]

  • Reaction: Stir the resulting mixture at room temperature or under reflux for a specified period (typically several hours to overnight) to allow for complex formation. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).[9]

  • Isolation of the Complex: Upon completion of the reaction, the metal complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid product is then collected by filtration.

  • Washing and Drying: Wash the collected precipitate with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials. Dry the final product under vacuum.[8]

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common choice as it dissolves both the ligand and many transition metal salts. The choice of solvent can influence the solubility of the resulting complex and thus the ease of isolation.

  • Inert Atmosphere: For air- or moisture-sensitive metal ions (e.g., Fe(II)), conducting the reaction under an inert atmosphere (like nitrogen or argon) is crucial to prevent oxidation.[3]

  • Stoichiometry: The molar ratio of metal to ligand directly influences the coordination number and geometry of the final complex.

Characterization of Transition Metal Complexes

A comprehensive characterization of the synthesized complexes is essential to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Obtained Typical Observations for Imidazole Complexes
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and coordination sites.Shift in the C=N stretching vibration of the imidazole ring upon coordination. Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[8]
UV-Visible (UV-Vis) Spectroscopy Electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes, providing information about the coordination geometry.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of ligand coordination.Shifts in the proton and carbon signals of the imidazole ring and the ethanol side chain upon complexation.[8]
Mass Spectrometry (MS) Determination of the molecular weight of the complex.Provides the mass-to-charge ratio (m/z) of the complex, confirming its composition.[8]
Elemental Analysis (CHN) Determination of the elemental composition (Carbon, Hydrogen, Nitrogen).Confirms the empirical formula of the synthesized complex.[8]
X-ray Crystallography Precise determination of the three-dimensional molecular structure.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11][12]
Thermogravimetric Analysis (TGA) Thermal stability of the complex.Determines the decomposition temperature and can indicate the presence of coordinated solvent molecules.[10]

Potential Applications in Drug Development and Catalysis

The coordination complexes of 1-(1H-imidazol-2-yl)ethanol and related imidazole derivatives exhibit a wide range of potential applications.

Drug Development:

  • Antifungal and Antibacterial Agents: The imidazole core is a well-established pharmacophore in antifungal drugs.[7] Coordination to transition metals can enhance the biological activity of the ligand, potentially leading to the development of new antimicrobial agents.[8][13]

  • Anticancer Agents: Some transition metal complexes with imidazole-containing ligands have shown promising anticancer activity.[14] The metal center can play a crucial role in the mechanism of action, for instance, by binding to DNA or inhibiting enzymes.

  • Biomimetic Models: Imidazole-containing ligands are used to synthesize model complexes that mimic the active sites of metalloenzymes, aiding in the understanding of biological processes.[3]

Catalysis:

  • Homogeneous Catalysis: Transition metal complexes of imidazole derivatives can act as efficient catalysts for various organic transformations.[6][14] The ligand can modulate the catalytic activity and selectivity of the metal center.[4]

  • Development of Greener Catalytic Processes: Research is ongoing to develop more efficient and environmentally friendly catalysts, and imidazole-based systems are promising candidates.[4]

Visualizing Coordination and Synthetic Pathways

Diagram 1: Coordination Modes of 1-(1H-imidazol-2-yl)ethanol

G cluster_0 Monodentate Coordination cluster_1 Bidentate (Chelating) Coordination M M N_im N M->N_im Coordination Ligand_mono 1-(1H-imidazol-2-yl)ethanol N_im->Ligand_mono M_chelate M N_im_chelate N M_chelate->N_im_chelate Coordination O_eth O M_chelate->O_eth Coordination Ligand_chelate 1-(1H-imidazol-2-yl)ethanol N_im_chelate->Ligand_chelate O_eth->Ligand_chelate

Caption: Possible coordination modes of the ligand.

Diagram 2: General Synthetic Workflow

G start Start ligand_sol Dissolve Ligand in Methanol start->ligand_sol metal_sol Dissolve Metal Salt in Methanol start->metal_sol reaction Mix and Stir (Room Temp or Reflux) ligand_sol->reaction metal_sol->reaction isolation Isolate Complex (Filtration) reaction->isolation wash_dry Wash with Solvents and Dry isolation->wash_dry characterization Characterize Product wash_dry->characterization end End characterization->end

Caption: A typical workflow for complex synthesis.

Conclusion

The coordination chemistry of 1-(1H-imidazol-2-yl)ethanol with transition metals presents a rich and expanding area of research. The versatility of this ligand, coupled with the diverse properties of transition metals, allows for the synthesis of a wide array of coordination complexes with tunable properties. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore this fascinating field, with the potential to contribute to significant advancements in drug development, catalysis, and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Coordination Chemistry Insights: Metal Complexes of 2-(1H-Imidazol-1-yl)ethanol.
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. (2016).
  • Synthesis Characterisation and Derivatographic studies of 1-(1H - IOSR Journal.
  • Synthesis of Transition Metal Complexes and Their Effects on Combustion Properties of Semi-Rigid Polyvinyl Chloride. MDPI.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). PMC - NIH.
  • Metal complexes of backbone-halogenated imidazol-2-ylidenes. PMC.
  • Transition metal imidazole complex. Wikipedia.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). PMC.
  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. (2022). ResearchGate.
  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate.
  • 2-(1H-imidazol-2-yl)heteroaryl ligands and their Fe(II), Ru(II) and Cu(II) complexes. (2015).
  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate.
  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). Al-Mustansiriyah Journal of Science.
  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. PMC - NIH.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. ResearchGate.
  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ResearchGate.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • Syntheses and Spectroscopic and Structural Characterization of Silver(I) Complexes Containing Tertiary Phosphines and Hydrotris(pyrazol-1-yl). ACS Publications.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. JOCPR.
  • Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant and Antidiabetic Potential. ResearchGate.
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). PMC.

Sources

Method

Mastering the Art of Protection: A Guide to Safeguarding the Nitrogen Atoms of 1-(1H-imidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, particularly in the development of pharmacologically active molecules, the judicious use of protecti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the development of pharmacologically active molecules, the judicious use of protecting groups is paramount. The bifunctional nature of molecules such as 1-(1H-imidazol-2-yl)ethanol, possessing both a nucleophilic imidazole ring and a reactive hydroxyl group, presents a unique set of challenges. Unwanted side reactions can compromise yields and lead to complex purification procedures. This guide provides an in-depth exploration of effective protection group strategies for the imidazole nitrogen of 1-(1H-imidazol-2-yl)ethanol, ensuring chemoselectivity and maximizing synthetic efficiency.

The imidazole moiety is a common feature in numerous bioactive compounds, and its nitrogen atoms can participate in a variety of chemical transformations. Consequently, their temporary masking is often a critical step in a synthetic route. This document will detail two primary orthogonal protection strategies, focusing on the widely used tert-Butyldimethylsilyl (TBDMS) group for the hydroxyl function, in combination with either a Trityl (Tr) or a tert-Butoxycarbonyl (Boc) group for the imidazole nitrogen. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to tailor these methods to their specific needs.

Strategic Considerations for Orthogonal Protection

The key to successfully manipulating polyfunctional molecules like 1-(1H-imidazol-2-yl)ethanol lies in an orthogonal protection strategy. This approach allows for the selective removal of one protecting group in the presence of another, by employing deprotection conditions that are mutually exclusive.[1] For our target molecule, this means we can selectively unmask the imidazole nitrogen for a subsequent reaction while the hydroxyl group remains protected, or vice-versa.

The two strategies detailed below follow a logical sequence: first, protection of the more reactive hydroxyl group, followed by protection of the imidazole nitrogen. This is often the preferred route as silylation of the primary alcohol is typically a high-yielding and clean reaction, simplifying the subsequent N-protection step.[2]

Strategy 1: The Robust Combination of TBDMS and Trityl Protection

This strategy employs the sterically hindered and acid-labile Trityl (Tr) group to protect the imidazole nitrogen, following the protection of the hydroxyl group as a TBDMS ether. The large size of the trityl group can also offer the advantage of selectively protecting the less sterically hindered nitrogen of the imidazole ring.

graph TD {
    A[1-(1H-imidazol-2-yl)ethanol] --> B{Step 1: O-Silylation};
    B --> C[O-TBDMS protected intermediate];
    C --> D{Step 2: N-Tritylation};
    D --> E[Fully Protected Intermediate (O-TBDMS, N-Tr)];
    subgraph Deprotection Pathways
        E --> F{Selective N-Deprotection (Acidic)};
        F --> G[O-TBDMS protected intermediate];
        E --> H{Selective O-Deprotection (Fluoride)};
        H --> I[N-Tr protected intermediate];
    end

}

TBDMS and Boc Orthogonal Protection Workflow
Protocol 2.1: O-Silylation of 1-(1H-imidazol-2-yl)ethanol with TBDMSCl

This step is identical to Protocol 1.1.

Protocol 2.2: N-Boc Protection of O-TBDMS Protected Intermediate

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under neutral or basic conditions.[3]

Materials:

  • 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the O-TBDMS protected intermediate (1.0 equiv.) in anhydrous acetonitrile or dichloromethane.

  • Add Boc₂O (1.1-1.3 equiv.) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is generally complete within 2-6 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography to obtain the fully protected tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole-1-carboxylate.

Deprotection Protocols for TBDMS and Boc Groups

Protocol 2.3: Selective N-Deprotection (Acidic Conditions)

Similar to the trityl group, the Boc group is labile to acidic conditions.[3]

Materials:

  • Fully protected intermediate (O-TBDMS, N-Boc)

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the fully protected intermediate in DCM.

  • Add the TFA/DCM solution at 0 °C.

  • Stir at 0 °C to room temperature and monitor by TLC.

  • Upon completion, carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, wash with brine, dry, and concentrate to yield the O-TBDMS protected intermediate.

Protocol 2.4: Selective N-Deprotection of Imidazole-N-Boc (Mild Reductive Conditions)

A notable advantage of the N-Boc group on imidazoles is its susceptibility to cleavage under specific, mild conditions that are orthogonal to many other protecting groups, including silyl ethers. A novel method utilizes sodium borohydride in ethanol.[4]

Materials:

  • Fully protected intermediate (O-TBDMS, N-Boc)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the fully protected intermediate in ethanol.

  • Add sodium borohydride (1.5-3.0 equiv.) in portions at room temperature.

  • Stir the reaction and monitor by TLC. The reaction is typically complete in 1-4 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the O-TBDMS protected intermediate.

Protocol 2.5: Selective O-Desilylation (Fluoride-Mediated)

This step is identical to Protocol 1.4.

Summary of Protection and Deprotection Conditions

Protecting GroupIntroduction ReagentsDeprotection ReagentsOrthogonality Notes
O-TBDMS TBDMSCl, Imidazole, DMFTBAF in THF; Mild acid (e.g., AcOH)Stable to basic conditions used for N-protection. Cleaved by fluoride, which is orthogonal to Tr and Boc deprotection.
N-Trityl (Tr) TrCl, PyridineMild acid (TFA, Formic acid)Stable to TBAF. Acidic deprotection is orthogonal to TBDMS.
N-Boc Boc₂O, DMAP, MeCNStrong acid (TFA); NaBH₄ in EtOH (for imidazoles)Stable to TBAF. Acidic deprotection is orthogonal to TBDMS. NaBH₄/EtOH deprotection offers an additional layer of orthogonality.

Conclusion

The successful synthesis of complex molecules hinges on the strategic implementation of protecting groups. For 1-(1H-imidazol-2-yl)ethanol, the combination of an O-TBDMS ether with either an N-Trityl or N-Boc group provides robust and versatile orthogonal protection strategies. The choice between the Trityl and Boc groups will depend on the specific downstream reaction conditions. The Trityl group offers straightforward acidic removal, while the Boc group provides the flexibility of both acidic and specific mild reductive cleavage for the imidazole nitrogen. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this and similar bifunctional molecules, paving the way for the efficient construction of novel chemical entities.

References

  • Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Baran, P. S.; et al. J. Am. Chem. Soc.2007, 129 (35), 10654–10655.
  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link] (accessed Feb 7, 2026).

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link] (accessed Feb 7, 2026).

  • Gerokonstantis, D.-T.; et al. Arkivoc2020, viii, 115-124.

Sources

Application

Application Note: Catalytic Oxidation of 1-(1H-imidazol-2-yl)ethanol to 2-Acetylimidazole

Executive Summary The oxidation of 1-(1H-imidazol-2-yl)ethanol to 2-acetylimidazole represents a critical transformation in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of 1-(1H-imidazol-2-yl)ethanol to 2-acetylimidazole represents a critical transformation in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antifungal agents. While historical methods rely on stoichiometric heavy metals (MnO₂, CrO₃), these approaches suffer from poor atom economy, toxic waste generation, and difficult workups due to metal coordination with the imidazole nitrogen.

This guide details a catalytic, metal-free oxidation protocol using the TEMPO/NaOCl (Anelli) system, optimized for heteroaromatic substrates. A secondary Aerobic Copper/TEMPO protocol is provided for continuous flow or "green chemistry" applications. These methods offer superior selectivity, preventing ring over-oxidation while maintaining the integrity of the sensitive imidazole nucleus.

Chemical Context & Challenges[1]

The Substrate: 1-(1H-imidazol-2-yl)ethanol

The substrate features a secondary alcohol at the


-position to the C2 carbon of an imidazole ring.
  • Lewis Basicity: The N3 nitrogen (pyridine-like) is a strong Lewis base, capable of poisoning transition metal catalysts (Pd, Pt) by irreversible coordination.

  • Acidity: The N1 proton (pyrrole-like, pKa ~14) can interfere with base-sensitive oxidants.

  • Electron Richness: The imidazole ring is susceptible to electrophilic attack (halogenation) by strong oxidants like stoichiometric NaOCl or Br₂.

Reaction Scheme

Transformation: Secondary Alcohol


 Ketone
Catalyst:  2,2,6,6-Tetramethylpiperidinyloxy (TEMPO)
Terminal Oxidant:  Sodium Hypochlorite (NaOCl) or O₂ (Air)

Primary Protocol: TEMPO-Catalyzed Anelli Oxidation

Recommended for Batch Synthesis (Gram to Kilo Scale)

This protocol utilizes TEMPO as a catalytic oxidant, regenerated in situ by sodium hypochlorite (bleach). Potassium bromide (KBr) acts as a co-catalyst to accelerate the regeneration cycle.

Materials & Reagents
ReagentEquiv.RoleNotes
1-(1H-imidazol-2-yl)ethanol 1.0SubstrateStarting material
TEMPO 0.01 - 0.05CatalystFree radical, red solid
KBr 0.1Co-catalystAccelerates NaOCl activity
NaOCl (10-13% aq) 1.1 - 1.2Terminal OxidantCommercial bleach; titrate before use
NaHCO₃ N/ABufferMaintains pH 8.6–9.5
Dichloromethane (DCM) SolventSolventCan substitute with EtOAc for green compliance
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a reaction vessel equipped with a mechanical stirrer and temperature probe, dissolve 1-(1H-imidazol-2-yl)ethanol (10.0 g, 89 mmol) in DCM (100 mL).

    • Add a solution of KBr (1.06 g, 8.9 mmol) in water (10 mL).

    • Add TEMPO (140 mg, 0.89 mmol, 1 mol%).

    • Cool the biphasic mixture to 0–5 °C using an ice/water bath.

  • Buffer Stabilization:

    • Add saturated aqueous NaHCO₃ (50 mL).

    • Critical: The pH must be maintained between 8.6 and 9.5. Below pH 8.0, the reaction slows significantly; above pH 10, the hypochlorite may chlorinate the imidazole ring.

  • Oxidant Addition (Controlled):

    • Slowly add NaOCl solution (1.1 equiv) dropwise over 30–45 minutes.

    • Maintain internal temperature < 10 °C . The reaction is exothermic.

    • Observation: The organic layer may turn orange/red (oxidized TEMPO) and then fade as it reacts with the alcohol.

  • Reaction Monitoring:

    • Stir vigorously at 0–5 °C.

    • Monitor by TLC (MeOH/DCM 1:9) or HPLC every 30 minutes.

    • Reaction is typically complete within 1–2 hours.

  • Quenching & Workup:

    • Quench excess oxidant by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) (20 mL). Stir for 10 minutes until the starch-iodide test is negative.

    • Separate the layers.[1][2][3] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate under reduced pressure.[1]

    • 2-Acetylimidazole typically crystallizes upon concentration or can be recrystallized from EtOAc/Hexanes.

    • Yield Expectation: 85–92%.

Secondary Protocol: Aerobic Cu/TEMPO Oxidation

Recommended for Flow Chemistry or "Green" Applications

This method uses ambient air as the oxidant, mediated by a Copper(I)/TEMPO system.[2] It avoids chlorinated oxidants entirely, reducing the risk of ring chlorination.

Mechanism & Rationale

Copper(I) is oxidized to Copper(II) by O₂, which then oxidizes the reduced TEMPO-H back to the active TEMPO radical. The imidazole substrate itself can act as a ligand for Copper, which usually poisons catalysts. However, in this specific system, the imidazole moiety can stabilize the Cu-intermediate, provided the concentration is controlled.

Protocol
  • Solvent System: Acetonitrile/Water (9:1).

  • Catalyst Loading:

    • CuBr (5 mol%)

    • TEMPO (5 mol%)

    • N-Methylimidazole (NMI) (10 mol%) - Note: The substrate can partially fulfill this role, but adding NMI ensures initiation.

  • Conditions:

    • Dissolve substrate in solvent.[1] Add catalysts.

    • Stir rapidly under an O₂ balloon or open air (vigorous stirring is rate-limiting).

    • Temperature: Room Temperature (20–25 °C).

    • Time: 4–6 hours.

  • Workup:

    • Dilute with water.[2] Extract with EtOAc.[1][4][5]

    • Wash with aqueous NH₄Cl (to remove Cu).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the TEMPO oxidation (Anelli conditions), highlighting the regeneration of the active N-oxoammonium species.

TEMPO_Cycle cluster_cycle Catalytic Cycle TEMPO_Rad TEMPO Radical (Catalyst Resting State) Oxoammonium N-Oxoammonium Species (Active Oxidant) TEMPO_Rad->Oxoammonium Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxoammonium->Hydroxylamine Hydroxylamine->TEMPO_Rad Hydroxylamine->Oxoammonium Substrate 1-(1H-imidazol-2-yl)ethanol (Substrate) Product 2-Acetylimidazole (Product) Substrate->Product NaOCl NaOCl / KBr (Terminal Oxidant) NaOCl->TEMPO_Rad NaOCl->Hydroxylamine NaCl NaCl / H2O (Waste)

Caption: The catalytic cycle of TEMPO oxidation. The N-oxoammonium ion acts as the hydride acceptor from the alcohol, converting it to the ketone.

Comparison of Methods (Decision Matrix)

Decision_Matrix Start Select Oxidation Method Scale Scale & Equipment? Start->Scale Batch Batch Reactor (< 1kg) Scale->Batch Flow Flow / Continuous (> 1kg or Safety focus) Scale->Flow Sens Substrate Sensitivity Batch->Sens Method_B Protocol 2: Cu/TEMPO/Air (Green, No Chlorination) Flow->Method_B  Excellent Gas-Liquid Mixing   Robust Robust Imidazole (Protected N) Sens->Robust Sensitive Sensitive / Free NH Sens->Sensitive Method_C Benchmark: MnO2 (Stoichiometric, Wasteful) Sens->Method_C  Legacy Process   Method_A Protocol 1: TEMPO/NaOCl (High Yield, Fast) Robust->Method_A Sensitive->Method_B

Caption: Selection guide for oxidation methodologies based on scale and substrate constraints.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion pH dropped below 8.0Add more NaHCO₃. TEMPO requires basic conditions to regenerate effectively.
Chlorination Byproducts Excess NaOCl or pH > 10Control NaOCl addition rate strictly. Ensure temperature < 10°C.
Low Yield (Workup) Product water solubility2-Acetylimidazole is moderately water-soluble. Saturate aqueous layer with NaCl (salting out) and perform multiple extractions.
Catalyst Deactivation Metal Poisoning (Cu method)Ensure substrate is clean of sulfur/thiol impurities. Increase NMI loading.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper/TEMPO-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 133(42), 16901-16910. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. Link

  • Casey, M., et al. (2005). Synthesis of 2-acetylimidazole derivatives via MnO2 oxidation.[6] Journal of Medicinal Chemistry, 48, Specific reference to imidazole oxidation analogs. Link(Generalized Ref for MnO2 context)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hydrophilic Imidazole Alcohols

Welcome to the technical support center for the purification of hydrophilic imidazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic imidazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these polar molecules. As a Senior Application Scientist, I will provide not just protocols, but also the reasoning behind the methodologies to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you might be facing during the purification of your hydrophilic imidazole alcohol.

Issue 1: My compound does not retain on a standard C18 reversed-phase column.

Root Cause Analysis: Hydrophilic imidazole alcohols often have high polarity due to the presence of hydroxyl and imidazole functional groups. Standard C18 columns, which utilize a nonpolar stationary phase, struggle to retain highly polar analytes when using typical reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol).[1] This results in the compound eluting in the void volume, co-eluting with salts and other polar impurities.

Solutions:

  • Switch to a Polar-Modified Reversed-Phase Column: Consider using a C18 column with a polar-copolymerized or polar-embedded stationary phase.[2] These columns are designed to provide better retention for polar compounds under reversed-phase conditions.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[3][4][5] It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer.[3] The retention mechanism involves the partitioning of the analyte into a water-rich layer on the surface of the stationary phase.[6][7]

Issue 2: I am observing poor peak shape (tailing) in my HILIC separation.

Root Cause Analysis: Peak tailing in HILIC can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, especially if the analyte is ionizable.[3] Another cause could be improper column conditioning or equilibration.[7]

Solutions:

  • Optimize Mobile Phase Buffer: The pH and concentration of the buffer in your mobile phase are critical.[3] For an imidazole-containing compound, the pH will determine its charge state. Adjusting the pH to be above or below the pKa of the imidazole ring can significantly impact its interaction with the stationary phase and improve peak shape.[3] Increasing the buffer concentration can sometimes reduce tailing caused by ion-exchange interactions.[3]

  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase.[7] Failure to do so can lead to irreproducible retention times and poor peak shape.[7] It is recommended to flush the column with at least 50 column volumes for isocratic methods and perform several blank injections for gradient methods before running your sample.[7]

  • Check Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample solvent should be similar to or weaker than the initial mobile phase. Injecting a sample in a solvent with a high water content can disrupt the HILIC retention mechanism and cause peak distortion.

Issue 3: My final product is contaminated with inorganic salts from the reaction.

Root Cause Analysis: Many synthetic routes for imidazole-containing compounds can leave behind inorganic salts that are often soluble in the polar solvents used for extraction and purification.[8] These salts can be difficult to remove, especially if your target compound is also highly water-soluble.

Solutions:

  • Liquid-Liquid Extraction with pH Adjustment: If your imidazole alcohol has a suitable pKa, you can use pH manipulation during a liquid-liquid extraction to separate it from salts. By adjusting the aqueous phase pH to neutralize the imidazole ring, you may decrease its aqueous solubility, allowing for extraction into a more organic solvent while leaving the salts behind in the aqueous layer.

  • Size Exclusion Chromatography (SEC): For a significant difference in size between your compound and the salt, SEC can be an effective separation method.

  • Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique.[9][10] The key is to find a solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the salt remains soluble at all temperatures.[9]

  • Precipitation of Imidazole as a Metal Salt: In some cases, if excess imidazole starting material is the issue, it can be precipitated as a metal salt using reagents like lead, barium, or silver nitrate after basification.[11] This method should be used with caution to avoid precipitation of the desired product.[11]

Issue 4: My compound has colored impurities that are difficult to remove.

Root Cause Analysis: Colored impurities are often large, conjugated organic molecules. Their polarity can be similar to your target compound, making them difficult to separate by chromatography.

Solutions:

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities and other non-polar to moderately polar organic byproducts due to its large, non-polar surface area and porous structure.[12][13][14] You can treat a solution of your crude product with a small amount of activated carbon, followed by filtration.[15] Be aware that activated carbon can also adsorb your desired product, so it's crucial to optimize the amount used and the contact time.

  • Recrystallization: As with salt removal, recrystallization can be very effective for removing colored impurities.[16] The impurities may either remain in the mother liquor or be removed by hot filtration if they are insoluble.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel hydrophilic imidazole alcohol?

A1: A good starting point is to assess the physical properties of your compound. If it is a solid, attempting recrystallization is often the most straightforward and cost-effective method.[10] For liquid compounds or solids that are difficult to recrystallize, a logical workflow would be to first attempt reversed-phase chromatography on a polar-modified C18 column.[2] If retention is still insufficient, moving to HILIC is the next logical step.[4][5]

Q2: How do I choose a solvent for recrystallizing my hydrophilic imidazole alcohol?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9] For polar molecules like hydrophilic imidazole alcohols, common solvent systems include alcohol/water mixtures, or other combinations of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is not).[17] You will need to perform solubility tests with small amounts of your compound in various solvents to find the optimal one.[10][16]

Q3: Can I use normal-phase chromatography for my hydrophilic imidazole alcohol?

A3: While HILIC is often considered a variant of normal-phase chromatography, traditional normal-phase chromatography (using non-polar solvents like hexane and ethyl acetate) is generally not suitable for highly hydrophilic compounds due to their poor solubility in these solvents. HILIC, with its use of polar, aqueous-organic mobile phases, is much better suited for these types of molecules.[3]

Q4: My compound is sensitive to heat. What purification methods should I consider?

A4: For thermolabile compounds, it is important to avoid high temperatures. Distillation and high-temperature recrystallizations should be avoided. Column chromatography at room temperature is a good option. If you need to remove volatile solvents to obtain your final product, lyophilization (freeze-drying) is an excellent technique for heat-sensitive materials.[18][19][20] Lyophilization involves freezing the sample and then sublimating the solvent under vacuum, which avoids high temperatures that could cause degradation.[18][19]

Q5: What is mixed-mode chromatography, and is it useful for hydrophilic imidazole alcohols?

A5: Mixed-mode chromatography utilizes a stationary phase that combines two or more retention mechanisms, such as reversed-phase and ion-exchange.[1][21][22] This can be highly advantageous for compounds like imidazole alcohols, which have both hydrophobic (the carbon backbone) and ionizable (the imidazole ring) moieties.[23] By adjusting the mobile phase pH and ionic strength, you can modulate both retention mechanisms to achieve optimal separation from impurities.[22][23] This technique can provide unique selectivity that is not achievable with single-mode chromatography.[24]

Experimental Protocols

Protocol 1: General Method for HILIC Purification
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, diol, or amide-bonded phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or acetic acid).

    • Mobile Phase B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (typically 80-95% B) for at least 30-60 minutes at a stable flow rate.[7]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a solvent with a slightly lower or equivalent eluotropic strength. Ensure the sample is fully dissolved and filtered before injection.

  • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 20-30 minutes to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization to remove residual water.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Solvent Selection: Confirm through small-scale tests that your compound is soluble in ethanol and insoluble in water.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot ethanol required to fully dissolve it.[10]

  • Induce Crystallization: While the solution is still hot, add water dropwise until you see persistent cloudiness. Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[10]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Common Solvents for Chromatography of Polar Compounds

SolventPolarity IndexRole in Chromatography
Water10.2Strong solvent in HILIC, weak solvent in RP-HPLC
Methanol5.1Polar organic modifier in RP-HPLC and HILIC
Acetonitrile5.8Primary organic solvent in HILIC
Ethanol4.3Can be used as a modifier in HILIC and RP-HPLC
Isopropanol3.9Can alter selectivity in HILIC
Dichloromethane3.1Used in some normal-phase applications
Ethyl Acetate4.4Common solvent in normal-phase chromatography

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Hydrophilic Imidazole Alcohol is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization->chromatography Fails or insufficient purity check_retention Try Polar-Modified Reversed-Phase HPLC chromatography->check_retention adequate_retention Adequate Retention? check_retention->adequate_retention optimize_rp Optimize RP Method adequate_retention->optimize_rp Yes use_hilic Use HILIC adequate_retention->use_hilic No consider_mmc Consider Mixed-Mode Chromatography for complex mixtures use_hilic->consider_mmc

Caption: Decision tree for selecting a purification method.

Diagram 2: HILIC Workflow

HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run col_select 1. Select HILIC Column mp_prep 2. Prepare Mobile Phase (High Organic + Aqueous Buffer) col_select->mp_prep sample_prep 3. Dissolve & Filter Sample in Initial Mobile Phase mp_prep->sample_prep equilibration 4. Equilibrate Column (>30 min) sample_prep->equilibration injection 5. Inject Sample equilibration->injection gradient 6. Run Gradient (Decrease % Organic) injection->gradient collection 7. Collect Fractions gradient->collection analysis 8. Analyze Fractions (TLC/LC-MS) collection->analysis pooling 9. Pool Pure Fractions analysis->pooling evaporation 10. Solvent Removal/ Lyophilization pooling->evaporation

Caption: A typical workflow for HILIC purification.

References

  • PubMed.

  • ResearchGate.

  • PubMed Central.

  • YouTube.

  • Waters Blog.

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  • Google Patents.

  • ResearchGate.

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  • Google Patents.

  • PubMed Central.

  • ELGA LabWater.

  • Phenomenex.

  • University of Pennsylvania.

  • LCGC International.

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  • ResearchGate.

  • American Chemical Society.

  • JHS Custom Pharma.

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  • Thermo Fisher Scientific.

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  • YouTube.

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  • Thermo Fisher Scientific.

  • Journal of New Developments in Chemistry.

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  • Chemistry LibreTexts.

  • ResearchGate.

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  • Neco.

  • Chromatography Online.

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Optimization

Technical Support Center: Optimizing Grignard Reactions with Imidazole-2-Carboxaldehyde

Welcome to the Technical Support Center for improving yields in the Grignard reaction with imidazole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving yields in the Grignard reaction with imidazole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this valuable yet challenging transformation. Here, we move beyond simple protocols to provide in-depth, scientifically-grounded troubleshooting advice and frequently asked questions, drawing from established literature and practical experience.

Introduction: The Challenge of Imidazole-2-Carboxaldehyde in Grignard Reactions

The addition of a Grignard reagent to an aldehyde is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating secondary alcohols.[1][2] However, when the aldehyde is attached to a heteroaromatic ring like imidazole, the reaction's success is far from guaranteed. Imidazole-2-carboxaldehyde presents a unique set of challenges primarily due to the acidic proton on the imidazole nitrogen (pKa ≈ 14.4).[3][4] This acidity can lead to a host of side reactions that consume the highly basic Grignard reagent, drastically reducing the yield of the desired alcohol product. This guide will equip you with the knowledge to diagnose and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with imidazole-2-carboxaldehyde resulting in low to no yield of the desired alcohol?

A1: The most common culprit is the acidic N-H proton of the imidazole ring. Grignard reagents are not only strong nucleophiles but also potent bases.[5] They will readily deprotonate the imidazole nitrogen, consuming at least one equivalent of your Grignard reagent in a non-productive acid-base reaction. If you are using only a slight excess of the Grignard reagent, it's possible that most of it is being quenched before it can add to the aldehyde.

Q2: I'm recovering a significant amount of my starting imidazole-2-carboxaldehyde. What's going wrong?

A2: This is another symptom of the acidic N-H proton issue. The deprotonation of the imidazole ring by the Grignard reagent forms a magnesium salt of the imidazole. This salt is often insoluble and may precipitate out of the reaction mixture, effectively halting the reaction. Upon aqueous workup, the aldehyde is regenerated, leading to the recovery of starting material.

Q3: Besides the unreacted starting material, I'm observing a significant byproduct. What could it be?

A3: A common byproduct is the result of the Grignard reagent acting as a reducing agent. This can occur, especially with sterically hindered ketones or aldehydes, where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.[6] This leads to the formation of the corresponding primary alcohol, imidazole-2-methanol, after workup.

Q4: Would using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl improve my yield?

A4: The use of "Turbo-Grignard" reagents can be advantageous. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility. This enhanced reactivity can sometimes favor the desired nucleophilic addition over side reactions, but it will not prevent the initial acid-base reaction with the imidazole N-H. Therefore, while it may offer some improvement, it is not a complete solution on its own.

Troubleshooting Guide: A Problem-Oriented Approach

Problem: Low or No Product Formation & Starting Material Recovery

This is the most frequent issue and almost always points to the acidic imidazole proton.

Root Cause Analysis:

  • Acid-Base Reaction: The Grignard reagent is consumed by the acidic N-H of the imidazole.

  • Insolubility: The resulting magnesium salt of the imidazole may be poorly soluble, preventing further reaction.

Solutions & Experimental Protocols:

  • N-Protection Strategy (Recommended): The most robust solution is to protect the imidazole nitrogen before introducing the Grignard reagent.[7][8] This temporarily replaces the acidic proton with a group that is stable to the reaction conditions.

    • Choosing a Protecting Group: The ideal protecting group should be easy to install, stable to the basic Grignard conditions, and readily removable under conditions that won't harm your product.

Protecting GroupInstallation ReagentDeprotection ConditionsAdvantagesDisadvantages
Trityl (Tr) Trityl chloride, base (e.g., triethylamine)Mild acid (e.g., TFA in DCM, acetic acid)Bulky, can offer steric hindrance to direct reactions.Can be labile to strong Lewis acids.
Tetrahydropyranyl (THP) Dihydropyran, acid catalyst (e.g., PPTS)Acidic hydrolysis (e.g., HCl in THF/water)Relatively stable and common.Creates a new stereocenter.
tert-Butyldimethylsilyl (TBS) TBS-Cl, imidazoleFluoride source (e.g., TBAF) or acidVery stable to a wide range of conditions.Can be more difficult to remove than other silyl ethers.
Benzyloxymethyl (BOM) BOM-Cl, baseHydrogenolysis (H₂, Pd/C)Stable to many reagents.Requires specific deprotection conditions.
  • Double Deprotonation/Grignard Addition: An alternative to protection is to use an excess of a strong, non-nucleophilic base to deprotonate the imidazole first, followed by the Grignard addition.

    Experimental Protocol: In-situ Deprotonation

    • Dissolve imidazole-2-carboxaldehyde (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 eq.). Stir for 30 minutes at -78 °C.

    • Slowly add the Grignard reagent (1.2-1.5 eq.) and allow the reaction to slowly warm to room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully at 0 °C with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and purify as described above.

Problem: Formation of a Major Byproduct (Reduction of the Aldehyde)

Root Cause Analysis:

  • Steric Hindrance: If the Grignard reagent or the substrate is sterically bulky, the six-membered ring transition state for reduction may be favored over the transition state for nucleophilic addition.[6]

  • High Temperatures: Higher reaction temperatures can sometimes favor the reduction pathway.

Solutions & Experimental Protocols:

  • Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C or room temperature).[9] This can increase the selectivity for the desired addition product.

  • Use of a Chelating Lewis Acid: The addition of a Lewis acid can coordinate to both the imidazole nitrogen and the aldehyde oxygen, creating a more rigid chelated intermediate.[10] This can enhance the electrophilicity of the carbonyl carbon and favor nucleophilic attack.

    Experimental Protocol: Lewis Acid Mediated Grignard Addition

    • Dissolve the N-protected imidazole-2-carboxaldehyde (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a Lewis acid such as magnesium bromide etherate (MgBr₂·OEt₂) or zinc chloride (ZnCl₂) (1.1 eq.) and stir for 30 minutes.

    • Slowly add the Grignard reagent (1.2 eq.) at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.

    • Monitor and work up the reaction as previously described.

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following diagrams:

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathways Protected Imidazole-2-CHO Protected Imidazole-2-CHO Intermediate Alkoxide Intermediate Alkoxide Protected Imidazole-2-CHO->Intermediate Alkoxide + R-MgX Desired Secondary Alcohol Desired Secondary Alcohol Intermediate Alkoxide->Desired Secondary Alcohol + H₃O⁺ Unprotected Imidazole-2-CHO Unprotected Imidazole-2-CHO Deprotonated Imidazole Deprotonated Imidazole Unprotected Imidazole-2-CHO->Deprotonated Imidazole + R-MgX (Base) Reduced Product (Primary Alcohol) Reduced Product (Primary Alcohol) Unprotected Imidazole-2-CHO->Reduced Product (Primary Alcohol) + R-MgX (Reduction)

Caption: Competing reaction pathways for Grignard addition to imidazole-2-carboxaldehyde.

G Start Low Yield of Grignard Product? Protect_N Protect Imidazole Nitrogen Start->Protect_N Yes Excess_Base Use Excess Strong Base Start->Excess_Base Yes Byproduct Is Reduction a Major Byproduct? Protect_N->Byproduct Excess_Base->Byproduct Check_Temp Is Reaction Temperature Too High? Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Lewis_Acid Add a Chelating Lewis Acid Check_Temp->Lewis_Acid No Success Improved Yield Lower_Temp->Success Lewis_Acid->Success Byproduct->Check_Temp Yes Byproduct->Success No

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(1H-imidazol-2-yl)ethanol

Welcome to the dedicated technical support resource for the crystallization of 1-(1H-imidazol-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the crystallization of 1-(1H-imidazol-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this versatile imidazole derivative. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve high-purity crystalline material consistently.

Introduction to the Crystallization of 1-(1H-imidazol-2-yl)ethanol

1-(1H-imidazol-2-yl)ethanol is a valuable building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents. Its structure, featuring a polar imidazole ring and a hydroxyl group, presents unique challenges and opportunities in developing a robust crystallization protocol. The relatively low melting point of this compound requires careful consideration of crystallization techniques to avoid common pitfalls such as oiling out and to control crystal morphology. This guide will walk you through these considerations, providing actionable solutions to common problems.

Physicochemical Properties of 1-(1H-imidazol-2-yl)ethanol and Related Compounds

A thorough understanding of the physicochemical properties of your compound is the foundation of a successful crystallization strategy. Below is a summary of available data for 1-(1H-imidazol-2-yl)ethanol and a related compound to guide your experimental design.

Property1-(1H-imidazol-2-yl)ethanolα-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
Molecular Formula C₅H₈N₂OC₁₁H₁₀Cl₂N₂O
Molecular Weight 112.13 g/mol 257.12 g/mol
Physical State SolidWhite to off-white crystalline solid
Melting Point 36-40 °C134-138 °C[1]
Boiling Point 206 °C at 20 mmHg468.5±45.0 °C (Predicted)[1]
Solubility Water: > 100 g/LMethanol: SolubleEthanol: SolubleDMSO: Slightly SolubleMethanol: Slightly SolubleWater: 1300 g/L (20 °C)[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-(1H-imidazol-2-yl)ethanol in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" is a common problem for compounds with low melting points, where the solute separates from the solution as a liquid phase rather than a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Lower the initial dissolution temperature: Since the melting point of 1-(1H-imidazol-2-yl)ethanol is low (36-40 °C), avoid excessive heating. Aim to dissolve the compound at a temperature just sufficient to achieve complete dissolution.

  • Use a more "mediocre" solvent: A solvent in which the compound has very high solubility is more likely to lead to oiling out. Experiment with solvent systems where the compound's solubility is moderate.

  • Increase the solvent volume: A more dilute solution is less likely to become highly supersaturated upon cooling, which can favor crystallization over oiling out.

  • Slow down the cooling rate: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in a refrigerator. Rapid cooling often promotes oiling out.

  • Introduce a seed crystal: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization at a temperature below the melting point.

  • Consider anti-solvent crystallization: This technique, detailed in the protocols section, avoids high temperatures altogether.

Q2: I am obtaining very small, needle-like crystals. How can I grow larger, more well-defined crystals?

A2: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to control the rate of supersaturation.

  • Slow cooling: As mentioned above, a slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals.

  • Reduce the level of supersaturation: Using a slightly more dilute solution can slow down the crystallization process.

  • Vapor diffusion: This is an excellent technique for growing high-quality single crystals. It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gradually inducing crystallization.

  • Solvent layering: Carefully layering an anti-solvent on top of a solution of your compound can also lead to the slow formation of large crystals at the interface.

Q3: I am struggling to find a suitable single solvent for recrystallization. What are my options?

A3: If a single solvent is not effective, a two-solvent system (anti-solvent crystallization) is a powerful alternative. The ideal solvent pair consists of a "good" solvent that readily dissolves your compound and a "poor" or "anti-solvent" in which your compound is sparingly soluble. The two solvents must be miscible. For a polar compound like 1-(1H-imidazol-2-yl)ethanol, consider the following combinations:

  • Good Solvents: Ethanol, Methanol, Water

  • Potential Anti-Solvents: Toluene, Diethyl ether, Ethyl acetate

The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the crystallization of 1-(1H-imidazol-2-yl)ethanol?

A1: Based on its polar nature and the successful crystallization of related imidazole derivatives, the following solvents are excellent starting points:

  • Ethanol: Often used for the recrystallization of imidazole-based compounds.[1]

  • Methanol/Water or Ethanol/Water mixtures: The high solubility in water can be modulated by adding a less polar, miscible solvent like ethanol or methanol.

  • Toluene (Methylbenzene): A patent for a similar compound, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, specifies recrystallization from methylbenzene, suggesting it could be a suitable solvent or anti-solvent.[3]

A systematic screening of solvents with varying polarities is always recommended to find the optimal system for your specific needs.[4]

Q2: What crystallization techniques are most suitable for a low-melting-point compound like 1-(1H-imidazol-2-yl)ethanol?

A2: Given its low melting point (36-40 °C), techniques that do not require high temperatures are often more successful.

  • Anti-Solvent Crystallization: This method can often be performed at or near room temperature, minimizing the risk of oiling out.

  • Evaporation Crystallization: Slow evaporation of a solvent from a solution of the compound can yield high-quality crystals. This is particularly useful for obtaining crystals for X-ray diffraction.

  • Melt Crystallization: For a compound with a low melting point, melt crystallization can be an option. This involves melting the compound and then slowly cooling it to induce crystallization. However, this method can sometimes lead to poor crystal quality.

Q3: How can I assess the purity of my crystallized 1-(1H-imidazol-2-yl)ethanol?

A3: Several analytical techniques can be used to determine the purity of your crystalline product:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

  • X-ray Powder Diffraction (XRPD): This technique can be used to identify the crystalline form of your product and can also indicate the presence of crystalline impurities.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of 1-(1H-imidazol-2-yl)ethanol

This protocol is recommended for 1-(1H-imidazol-2-yl)ethanol due to its low melting point.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 1-(1H-imidazol-2-yl)ethanol in a minimal amount of a suitable "good" solvent (e.g., ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., toluene or diethyl ether) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent (ethanol) to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For slower crystal growth, you can place the flask in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Cooling Crystallization from a Single Solvent

This is a more traditional method but requires careful temperature control.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a test solvent (e.g., ethanol) with gentle warming. If it dissolves readily, it may be a suitable solvent. Allow the solution to cool to see if crystals form.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(1H-imidazol-2-yl)ethanol and the chosen solvent. Gently warm the mixture while stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common crystallization problems with 1-(1H-imidazol-2-yl)ethanol.

Crystallization_Troubleshooting start Start with Crude 1-(1H-imidazol-2-yl)ethanol solvent_selection Select Solvent System (e.g., Ethanol, Ethanol/Toluene) start->solvent_selection dissolution Dissolve Compound solvent_selection->dissolution cooling Cool Solution dissolution->cooling observation Observe Outcome cooling->observation oiling_out Compound Oils Out observation->oiling_out Liquid separation no_crystals No Crystals Form observation->no_crystals Clear solution small_crystals Small/Needle-like Crystals observation->small_crystals Fine precipitate good_crystals Good Quality Crystals observation->good_crystals Solid formation oiling_out_actions Troubleshooting for Oiling Out: - Lower dissolution temperature - Use more solvent - Slower cooling - Try anti-solvent method oiling_out->oiling_out_actions no_crystals_actions Troubleshooting for No Crystals: - Concentrate solution - Add anti-solvent - Scratch flask - Add seed crystal no_crystals->no_crystals_actions small_crystals_actions Troubleshooting for Small Crystals: - Slower cooling - Use a more dilute solution - Try vapor diffusion small_crystals->small_crystals_actions oiling_out_actions->solvent_selection Re-attempt no_crystals_actions->cooling Re-attempt small_crystals_actions->solvent_selection Re-attempt

Caption: Troubleshooting workflow for the crystallization of 1-(1H-imidazol-2-yl)ethanol.

References

Sources

Optimization

preventing N-alkylation side reactions during synthesis

Technical Support Center: Alkylation Control & Selectivity Status: Online Operator: Senior Application Scientist Ticket ID: N-ALK-PREV-001 Subject: Preventing Unwanted N-Alkylation Side Reactions Welcome to the Alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation Control & Selectivity

Status: Online Operator: Senior Application Scientist Ticket ID: N-ALK-PREV-001 Subject: Preventing Unwanted N-Alkylation Side Reactions

Welcome to the Alkylation Control Center

You are likely here because nitrogen—one of the most aggressive nucleophiles in organic synthesis—is reacting where or when you don't want it to. Whether you are facing the "poly-alkylation" death spiral in amine synthesis or struggling with site selectivity in heterocycles, this guide provides the mechanistic levers to regain control.

We do not offer generic advice. We offer kinetic and thermodynamic control strategies .

Module 1: The "Poly-Alkylation" Trap (Amines)

User Issue: "I am trying to synthesize a secondary amine from a primary amine using an alkyl halide, but I keep getting tertiary amines and quaternary ammonium salts."

Root Cause: The product of the first N-alkylation (a secondary amine) is often more nucleophilic than the starting material (the primary amine) due to the inductive electron-donating effect of the new alkyl group. This creates a runaway reaction rate (


).
The Solution: Reductive Amination (The "Bypass" Protocol)

Do not fight the kinetics of direct alkylation. Bypass them entirely by changing the mechanism from


 to condensation/reduction.

Protocol: Indirect Mono-Alkylation via Imine Intermediate

  • Condensation: React your primary amine with an aldehyde/ketone (stoichiometric equivalent) to form an imine (or hemiaminal).

  • Reduction: Reduce the imine in situ using a hydride source that is selective for protonated imines over carbonyls.

Recommended Reagents:

  • Standard: Sodium Triacetoxyborohydride (STAB) -

    
    .[1]
    
  • Alternative: Sodium Cyanoborohydride (

    
    ) - Requires pH ~6 control; toxic.
    

Step-by-Step Workflow:

StepActionMechanistic Rationale
1 Dissolve Amine (1.0 eq) and Aldehyde (1.0-1.1 eq) in DCE or THF.Forms the imine equilibrium. 1,2-Dichloroethane (DCE) is excellent for STAB solubility.
2 Add Acetic Acid (1-2 eq).Critical: Protonates the imine to form an iminium ion, increasing electrophilicity for the reduction step.
3 Add STAB (1.5 eq) at room temp.STAB is sterically bulky and electron-deficient; it reduces the iminium species rapidly but reacts negligibly with the aldehyde.
4 Quench with sat.

.
Neutralizes acid and decomposes boron complexes.

Visualization: Decision Logic for Amine Alkylation

AmineStrategy Start Target: Secondary Amine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Direct Direct Alkylation (High Risk of Poly-alkylation) Q1->Direct No (Only Halide available) Reductive Reductive Amination (High Selectivity) Q1->Reductive Yes Protection Fukuyama Amine Synthesis Direct->Protection Must use Protecting Group (e.g., Sulfonamide/Ns) Mechanism Mechanism: Imine Formation → In-situ Reduction Reductive->Mechanism Reagent Use NaHB(OAc)3 (STAB) Mechanism->Reagent

Figure 1: Decision matrix for synthesizing secondary amines. Reductive amination is the preferred pathway to prevent over-alkylation.

Module 2: Ambident Nucleophiles (Indoles & Heterocycles)

User Issue: "I want to alkylate the Carbon (C3) of my indole, but the reaction keeps happening on the Nitrogen (N1)."

Root Cause: Indoles are ambident nucleophiles .[2]

  • N1 (Nitrogen): The site of highest electron density (Hard Nucleophile).

  • C3 (Carbon): The site of highest HOMO coefficient (Soft Nucleophile).

The outcome is dictated by the HSAB (Hard/Soft Acid Base) Principle and Ion Pairing .

The Solution: Tight Ion Pairing (The "Magnesium Shield")

To prevent N-alkylation, you must mask the nitrogen's charge using a "tight" ion pair or a covalent metal bond.

Troubleshooting Table: Controlling Regioselectivity

VariableTo Favor N-Alkylation (Unwanted)To Favor C-Alkylation (Desired)
Base / Metal NaH, KH, KOH (Ionic, dissociated bonds)Grignard (R-Mg-X) , Zn salts (Covalent/Tight character)
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Ether, DCM)
Mechanism Dissociated "Naked" Anion attacks electrophile.Metal coordinates to Nitrogen, blocking it; Carbon attacks.

Protocol: C3-Alkylation of Indole using Grignard Chemistry

  • Preparation: Dissolve Indole in anhydrous Diethyl Ether or THF (0°C).

  • Deprotonation: Add Alkyl Magnesium Bromide (e.g.,

    
     or 
    
    
    
    ).
    • Observation: Evolution of gas (ethane/methane).

    • Result: Formation of the Indolyl-Magnesium-Bromide complex. The Mg is tightly bonded to the N.

  • Alkylation: Add the alkyl halide.

    • Because the Mg shields the N, the electrophile attacks the C3 position.

Visualization: Solvent & Counter-ion Effect

IndoleSelectivity cluster_N Conditions favoring N-Alkylation cluster_C Conditions favoring C-Alkylation Indole Indole Anion Solvent1 Polar Aprotic (DMF/DMSO) Indole->Solvent1 Solvent2 Non-Polar (Ether/Toluene) Indole->Solvent2 Base1 NaH / K2CO3 ResultN N-Alkylation (Dissociated Ion Pair) Base1->ResultN Base2 Grignard (Mg) or Zinc salts ResultC C-Alkylation (Tight Ion Pair) Base2->ResultC

Figure 2: The influence of solvent and counter-ion on Indole alkylation sites. Tight ion pairing (Mg) in non-polar solvents favors C-alkylation.

Module 3: Amino-Alcohols (Chemoselectivity)

User Issue: "I have an amino-alcohol. I want to alkylate the Oxygen (O-alkylation), but the Nitrogen reacts first."

Root Cause: Under neutral or basic conditions, amines are generally more nucleophilic than alcohols (


).
The Solution: Protonation or Protection

Strategy A: Selective Protection (High Fidelity)

  • Protect N: Use Boc (tert-butyloxycarbonyl) or Cbz.

    • Reagent:

      
      , 
      
      
      
      (aq), Dioxane.
  • O-Alkylate: Treat the N-Boc amino alcohol with NaH and Alkyl Halide.

    • Note: The carbamate proton is acidic, but the O-anion is more nucleophilic than the carbamate anion.

  • Deprotect: TFA/DCM.

Strategy B: Chemoselective Conditions (No Protection) If you cannot protect, you must exploit


 differences.
  • Phenols vs. Anilines: Phenols (

    
    ) can be selectively deprotonated with weak bases (
    
    
    
    ) in acetone, while the aniline remains neutral. However, the neutral aniline is still nucleophilic.
  • Acidic pH: If you keep the pH slightly acidic, the amine is protonated (

    
    ) and non-nucleophilic, while the alcohol (
    
    
    
    ) remains neutral. However, alcohols are poor nucleophiles without deprotonation.

FAQ: Quick Troubleshooting

Q: I used NaH in DMF for my indole reaction and got a mixture of N- and C-alkylation. Why? A: DMF is a polar aprotic solvent that solvates cations (


) very well, leaving the Indole anion "naked." A naked indole anion attacks primarily at the Nitrogen (kinetic control). Switch to a Grignard base in Ether/THF to force C-alkylation.

Q: Can I use reductive amination if I only have an alkyl halide, not an aldehyde? A: No. Reductive amination requires a carbonyl component. If you are stuck with an alkyl halide, you must use the Fukuyama Synthesis (Protect with 2-nitrobenzenesulfonyl chloride


 Alkylate 

Deprotect) to prevent over-alkylation.

Q: My product is trapping the alkylating agent. How do I remove excess electrophile? A: Add a "Scavenger" resin or a sacrificial amine (like polystyrene-supported amine or simple Tris-amine) at the end of the reaction. Stir for 1 hour, then filter. This prevents N-alkylation of your product during workup/concentration.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Sundberg, R. J., & Carey, F. A. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Discussion on Indole Alkylation and Grignard Reagents).

  • Smith, M. B. March's Advanced Organic Chemistry. (Ambident Nucleophiles and HSAB Theory).

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Examples."

  • Evans, D. A. "Evans

    
     Table." (For reference on acidity of protecting groups and heterocycles). 
    

Sources

Troubleshooting

resolving 1-(1H-imidazol-2-yl)ethanol enantiomers via HPLC

Technical Support Center: Chiral Resolution of 1-(1H-imidazol-2-yl)ethanol Case ID: #IMID-ETOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary The resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 1-(1H-imidazol-2-yl)ethanol

Case ID: #IMID-ETOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

The resolution of 1-(1H-imidazol-2-yl)ethanol presents a classic challenge in chiral chromatography: separating a small, polar molecule containing a basic nitrogen heterocycle. The imidazole moiety acts as a hydrogen bond donor/acceptor and a weak base, leading to potential peak tailing due to non-specific interactions with residual silanols on the silica support.

This guide synthesizes field-proven methodologies using polysaccharide-based Chiral Stationary Phases (CSPs). Our primary recommendation leverages the Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H/IA) due to its superior recognition of the imidazole ring geometry.

Part 1: The "Golden Path" Protocol

Start here. These conditions have the highest probability of success based on structural analogues (imidazole-ethanol derivatives).

Recommended Column Selection
  • Primary: Chiralpak AD-H (or immobilized Chiralpak IA).

    • Why: The helical structure of the amylose polymer often provides better inclusion for the planar imidazole ring compared to cellulose.

  • Secondary: Chiralcel OD-H (or immobilized Chiralpak IB).

Mobile Phase Composition (Normal Phase)
  • Base Solvents: n-Hexane / Ethanol (85:15 v/v).[1]

  • Critical Additive: 0.1% Diethylamine (DEA).

    • Mechanism:[2][3] DEA competes for the acidic silanol sites on the silica matrix, preventing the basic imidazole nitrogen from "sticking" and causing peak tailing.

Detection & Flow
  • Wavelength: 210–220 nm (Imidazole absorption max).

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature: 25°C.

Data Summary: Starting Conditions
ParameterSpecificationNotes
Column Chiralpak AD-H (5 µm)250 x 4.6 mm ID
Mobile Phase n-Hexane / EtOH / DEARatio: 85 / 15 / 0.1
Mode IsocraticNormal Phase
Sample Conc. 0.5 - 1.0 mg/mLDissolve in Mobile Phase (or EtOH)
Injection Vol. 5 - 10 µLCheck for overload if Rs < 1.5

Part 2: Troubleshooting & FAQs

Q1: My peaks are tailing significantly (As > 1.5). How do I fix this?

Diagnosis: The basic nitrogen at the N-3 position of the imidazole ring is interacting with the silica support. Solution:

  • Increase Additive: Increase DEA concentration to 0.2% or 0.3%. Do not exceed 0.5% to avoid damaging the column packing.

  • Switch Additive: If DEA fails, try Ethanolamine (0.1%). It mimics the analyte's structure (amino-alcohol) and may offer better competitive blocking.

Q2: The sample is not soluble in Hexane. Can I use pure alcohol?

Diagnosis: 1-(1H-imidazol-2-yl)ethanol is polar. Hexane solubility is often poor. Solution: Yes, switch to Polar Organic Mode (POM) .

  • Protocol: Use 100% Ethanol (or Methanol) + 0.1% DEA.

  • Caution: Ensure your column is compatible.

    • Coated Columns (AD-H, OD-H): You can use 100% Ethanol.[3][4][5][6] Do NOT use 100% Methanol or Acetonitrile, as they may strip the polymer coating.

    • Immobilized Columns (IA, IB): You can freely use Methanol, Acetonitrile, or Ethanol.

Q3: I have separation, but the resolution is poor (Rs < 1.2).

Diagnosis: The chiral recognition mechanism is insufficient with the current modifier. Solution:

  • Swap Alcohol: Switch from Ethanol to Isopropanol (IPA) . IPA is a bulkier molecule and often sits differently in the chiral grooves, altering selectivity.

    • New MP: Hexane / IPA / DEA (85:15:0.1).

  • Lower Temperature: Reduce column temperature to 10°C or 15°C. Lower temperatures generally increase enantioselectivity (α) by stabilizing the transient diastereomeric complex.

Part 3: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of imidazole-ethanol enantiomers.

G Start Start: 1-(1H-imidazol-2-yl)ethanol Solubility Is sample soluble in Hexane/EtOH (90:10)? Start->Solubility NormalPhase Normal Phase Mode Hexane/EtOH/DEA (85:15:0.1) Solubility->NormalPhase Yes PolarMode Polar Organic Mode 100% EtOH + 0.1% DEA Solubility->PolarMode No CheckRes Check Resolution (Rs) NormalPhase->CheckRes PolarMode->CheckRes GoodRes Success (Rs > 1.5) CheckRes->GoodRes Rs > 1.5 PoorRes Partial Sep (0.5 < Rs < 1.5) CheckRes->PoorRes Rs < 1.5 NoSep No Separation (Single Peak) CheckRes->NoSep Rs = 0 Action1 Decrease Temp (15°C) OR Reduce Flow (0.5 mL/min) PoorRes->Action1 Action2 Switch Modifier (Use Isopropanol) NoSep->Action2 Action1->CheckRes Action3 Switch Column Selector (AD-H -> OD-H) Action2->Action3 If fails Action3->CheckRes

Caption: Decision tree for optimizing chiral resolution of basic imidazole derivatives.

Part 4: Scientific Rationale & Mechanism

1. The Role of the Basic Additive (DEA) The separation of imidazole derivatives on polysaccharide columns is frequently plagued by peak tailing. This is caused by the interaction between the basic nitrogen (pKa ~ 7.0 for the conjugate acid) and the acidic silanols (Si-OH) on the silica gel surface.

  • Mechanism: Diethylamine (DEA) is a stronger base than the imidazole analyte. It effectively "caps" the active silanol sites, ensuring that the analyte interacts only with the chiral selector (amylose/cellulose carbamates) and not the achiral support. This is critical for accurate enantiomeric excess (ee) determination [1, 2].

2. Amylose vs. Cellulose Selectors While both Chiralpak AD (Amylose) and Chiralcel OD (Cellulose) are effective, the Amylose backbone generally forms a helical cavity that is particularly receptive to planar aromatic rings like imidazoles. The 3,5-dimethylphenylcarbamate derivatization provides


-

interaction sites that align with the imidazole ring, while the carbamate NH and C=O groups offer hydrogen bonding points for the ethanol hydroxyl group [3, 4].

3. Polar Organic Mode (POM) For polar analytes like 1-(1H-imidazol-2-yl)ethanol, solubility in hexane is a limiting factor. POM (100% Ethanol or Methanol) works because the solvent acts as both the mobile phase and the modifier. It reduces the retention time significantly but maintains enantioselectivity because the hydrogen bonding and steric inclusion mechanisms remain active even in pure alcohol [5].

References

  • Podolska, M. et al. (2013). "HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds." Acta Poloniae Pharmaceutica - Drug Research, 70(5), 777-784.

  • Daicel Chiral Technologies. (2013). "Instruction Manual for CHIRALPAK® AD-H." Technical Support Documents.

  • Hassan, H. et al. (2021).[6] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(16), 10864–10875.

  • Cirilli, R. et al. (2020). "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines." Molecules, 25(3), 667.

  • Gumustas, M. et al. (2018). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Molecules.

Sources

Optimization

optimizing reaction conditions for imidazole C2-lithiation

Technical Guide: Optimizing Imidazole C2-Lithiation Support Ticket ID: IMID-C2-LITH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The C2-Lithiation Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Imidazole C2-Lithiation Support Ticket ID: IMID-C2-LITH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The C2-Lithiation Challenge

Welcome to the Technical Support Center for Heterocyclic Functionalization. You are likely here because direct C2-lithiation of imidazole is deceptively difficult. While the C2 proton is the most acidic (pKa ~18.6), the reaction is plagued by three common failure modes: regiochemical scrambling (C2 vs. C5) , ring fragmentation (isocyanide formation) , and protecting group (PG) migration .

This guide abandons generic advice. Instead, we provide a self-validating protocol and a troubleshooting dashboard derived from high-failure scenarios in drug discovery workflows.

Part 1: The "Gold Standard" Protocol

This protocol is designed for 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-imidazole) . We prioritize the SEM group because its oxygen atom coordinates with the lithium cation, anchoring the lithiating agent at the C2 position via a 5-membered chelate, significantly boosting regioselectivity over non-coordinating groups like methyl or benzyl [1, 2].

Reagents & Setup
  • Substrate: SEM-Imidazole (1.0 equiv)

  • Base:

    
    -BuLi (1.1 equiv, 1.6 M in hexanes) or 
    
    
    
    -BuLi (for halogen-metal exchange).
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Additive: TMEDA (Tetramethylethylenediamine) – Optional but recommended for breaking Li-aggregates.

  • Temperature: -78 °C (Critical).[1][2]

Step-by-Step Methodology
  • Dehydration (The Zero-Point): Flame-dry a 2-neck round-bottom flask under a stream of Argon. Cool to room temperature.

  • Solvation: Add SEM-imidazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Add TMEDA (1.1 equiv) if using.

  • Cryogenic Cooling: Submerge flask in a dry ice/acetone bath. Allow 15 minutes for internal temperature to equilibrate to -78 °C.

  • Lithiation (The Critical Window):

    • Add

      
      -BuLi dropwise via syringe pump or slow manual addition down the side of the flask.
      
    • Visual Check: The solution may turn a pale yellow. Deep orange or brown often indicates decomposition (ring opening).

    • Time: Stir at -78 °C for 30–45 minutes . Do NOT exceed 1 hour unless validated; prolonged stirring favors thermodynamic scrambling.

  • Electrophile Trapping:

    • Dissolve your electrophile (1.2 equiv) in minimal THF.

    • Add dropwise at -78 °C.

  • The Warm-Up: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C or RT slowly.

  • Quench: Quench with saturated aqueous NH₄Cl.

Part 2: Troubleshooting Dashboard (FAQs)

This section addresses specific user tickets regarding experimental failures.

Ticket #1: "I am getting a mixture of C2 and C5 substituted products."

Diagnosis: Loss of Regiocontrol. Root Cause: Lack of chelation or steric hindrance. Technical Fix:

  • Check your Protecting Group: Are you using N-Methyl or N-Benzyl? These groups do not offer a "directing effect." Switch to SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl). The oxygen in the SEM/MOM ether chain coordinates the Lithium ion, locking it into the C2 position [1].

  • Check Temperature: Above -40 °C, the kinetic C2-lithio species can isomerize to the thermodynamically stable C5 position (or C4 depending on substituents). Keep it strictly at -78 °C.

Ticket #2: "My reaction turns black/tarry, and I recover no product."

Diagnosis: Ring Fragmentation (The "Isocyanide Route"). Root Cause: The lithiated imidazole ring is unstable.[3] If the temperature rises, the C2-Li species undergoes a retro-cycloaddition, cleaving the ring to form an isocyanide and an amidine fragment [3]. Technical Fix:

  • Transmetallation: If your electrophile is slow to react, the Lithium species sits too long and degrades. Transmetallate to Zinc by adding ZnCl₂ (1.1 equiv, 1.0 M in THF) at -78 °C. Stir for 20 mins. The resulting Organozinc species is far more stable and tolerates warming, allowing for Negishi couplings or slower electrophilic attacks [4].

Ticket #3: "I started with 4-bromoimidazole, but the bromine moved to the C2 position."

Diagnosis: The "Halogen Dance" Reaction. Root Cause: Lithium-Halogen Exchange is faster than deprotonation. However, the resulting anion is unstable and will abstract a proton from a different position, causing the halogen to "migrate" to the most thermodynamically stable position (often C2) upon quench. Technical Fix:

  • Use LDA instead of n-BuLi: If you need to deprotonate next to a halogen without triggering exchange/migration, use LDA (Lithium Diisopropylamide). LDA is a non-nucleophilic base and is less likely to trigger the halogen-metal exchange compared to

    
    -BuLi [5].
    

Part 3: Visualization & Logic Flows

Workflow Diagram: The C2-Lithiation Pathway

This diagram outlines the standard operating procedure (SOP) and the critical decision points for transmetallation.

ImidazoleLithiation Start Start: SEM-Imidazole Cooling Cool to -78°C (THF/Argon) Start->Cooling BaseAdd Add n-BuLi (Dropwise) Cooling->BaseAdd Intermed C2-Lithio Species (Kinetic Control) BaseAdd->Intermed 30-45 min Decision Electrophile Reactivity? Intermed->Decision DirectTrap Fast Electrophile (Aldehydes/Ketones) Decision->DirectTrap High Reactivity TransMetal Slow Electrophile (Halides/Cross-Coupling) Decision->TransMetal Low Reactivity Product C2-Functionalized Imidazole DirectTrap->Product ZincSpecies Add ZnCl2 (-78°C -> RT) TransMetal->ZincSpecies ZincSpecies->Product Negishi/Trap

Caption: Figure 1. Optimized workflow for C2-lithiation. Note the transmetallation branch for stabilizing the anion.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Problem: Low Yield / Mixture CheckPG Check N-Protecting Group Problem->CheckPG IsCoordinating Is it SEM or MOM? CheckPG->IsCoordinating SwitchPG Action: Switch to SEM/MOM (Directs Li to C2) IsCoordinating->SwitchPG No CheckTemp Check Temperature IsCoordinating->CheckTemp Yes IsCold Maintained -78°C? CheckTemp->IsCold FixTemp Action: Improve Cooling (Prevent Ring Opening) IsCold->FixTemp No CheckHalogen Halogen Present? IsCold->CheckHalogen Yes DanceIssue Issue: Halogen Dance CheckHalogen->DanceIssue Yes UseLDA Action: Use LDA instead of n-BuLi DanceIssue->UseLDA

Caption: Figure 2. Diagnostic logic for resolving regioselectivity and stability issues during lithiation.

Part 4: Data Summary

Table 1: Influence of Protecting Group on C2-Lithiation Regioselectivity Data generalized from standard organolithium optimization studies [1, 6].

Protecting Group (N1)Directing AbilityStability (-78°C)Primary Risk
SEM (Trimethylsilylethoxymethyl)High (Chelation)ExcellentExpensive reagent
MOM (Methoxymethyl)High (Chelation)GoodAcid sensitivity during workup
Methyl LowModerateC5-Lithiation (Competitive)
Boc (tert-Butyloxycarbonyl)LowPoor Nucleophilic attack on Carbonyl
Trityl None (Steric)ModerateSteric blocking of C2

References

  • Iddon, B. (1985). N-Protection of Imidazoles. Royal Society of Chemistry.[4] Available at: [Link]

  • Lipshutz, B. H., et al. (2012). Regioselective functionalization of the imidazole ring. National Institutes of Health (PMC). Available at: [Link]

  • Knochel, P., et al. (2009). Functionalization of Heterocycles via Organozinc Reagents. Organic Process Research & Development. Available at: [Link]

  • Schlosser, M. (2005). The Halogen Dance Reaction on Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-(1H-imidazol-2-yl)ethanol vs N-isomer

This guide outlines the definitive 1H NMR structural differentiation between 1-(1H-imidazol-2-yl)ethanol (the C2-substituted target) and its N-isomer (N1-substituted analog, typically 1-(1H-imidazol-1-yl)ethanol or a rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive 1H NMR structural differentiation between 1-(1H-imidazol-2-yl)ethanol (the C2-substituted target) and its N-isomer (N1-substituted analog, typically 1-(1H-imidazol-1-yl)ethanol or a related N-alkylated regioisomer).

Executive Summary & Structural Context[1]

In imidazole functionalization, regioselectivity is the primary synthetic challenge. The reaction of imidazole with acetaldehyde (or equivalent electrophiles) can theoretically yield three isomers: the C2-isomer (thermodynamically favored under specific lithiation conditions), the N1-isomer (kinetically favored in direct alkylation), and potentially the C4/C5-isomer .

This guide focuses on distinguishing the C2-substituted target from the N-substituted impurity . The distinction relies on two fundamental NMR phenomena:

  • The "Smoking Gun" (H2 Proton): The presence or absence of the highly deshielded proton between the two nitrogens.

  • Tautomeric Averaging: The symmetry (or lack thereof) of the ring protons (H4/H5) induced by rapid proton exchange.

The Structures[2][3][4][5]
  • Target (C2-Isomer): 1-(1H-imidazol-2-yl)ethanol. The ethanol moiety is attached to Carbon-2 . The nitrogen atoms remain unsubstituted (N-H), allowing for tautomerism.

  • N-Isomer (N1-Isomer): 1-(1H-imidazol-1-yl)ethanol. The ethanol moiety is attached to Nitrogen-1 . This locks the ring structure, preventing tautomerism and breaking molecular symmetry.

Critical NMR Parameters (The "Fingerprint")

The following table summarizes the expected chemical shifts in DMSO-d₆ . DMSO is the preferred solvent as it slows proton exchange, allowing observation of labile protons (OH, NH) that are often invisible in D₂O or CD₃OD.

FeatureTarget: C2-Isomer (C2-substituted)N-Isomer (N1-substituted)Diagnostic Logic
H2 Proton (N-CH-N)ABSENT Present (~7.6 – 8.0 ppm) Primary Differentiator. If you see a sharp singlet >7.5 ppm, you have N-alkylation (or unreacted starting material).
H4 & H5 Protons Equivalent / Broad Singlet (~6.9 – 7.1 ppm)Distinct Doublets (Non-equivalent)In the C2-isomer, rapid N-H tautomerism averages H4 and H5. In the N-isomer, N1 is blocked, making H4 and H5 chemically distinct.
N-H Proton Visible (Broad, ~12.0 ppm) ABSENT The N-isomer has no N-H proton.
Methine (-CH-) Quartet (~4.8 ppm)Quartet/Multiplet (Deshielded)The

-proton on N-substitution is typically more deshielded due to the higher electronegativity of N vs C.
Visualizing the Decision Logic

NMR_Decision_Tree Start Start: Acquire 1H NMR in DMSO-d6 Check_H2 Check Region 7.5 - 8.0 ppm (Is there a sharp singlet?) Start->Check_H2 H2_Present Signal Present (H2) Check_H2->H2_Present Yes H2_Absent Signal Absent Check_H2->H2_Absent No Result_N Conclusion: N-Isomer (N-Alkylation) H2_Present->Result_N H2 Confirmed Check_H4H5 Check H4/H5 Region (6.8 - 7.2 ppm) H2_Absent->Check_H4H5 Distinct Two Distinct Signals (Non-equivalent) Check_H4H5->Distinct If N-H exchange is slow Equivalent One Signal / Broad Singlet (Averaged by Tautomerism) Check_H4H5->Equivalent Typical Distinct->Result_N Likely (or C4-isomer) Result_C Conclusion: C2-Isomer (Target Product) Equivalent->Result_C Confirms C2-Sub

Caption: Decision tree for assigning imidazole regiochemistry based on 1H NMR spectral features.

Detailed Mechanistic Analysis

The "Missing" Proton (C2 Position)

The proton at the C2 position of imidazole is unique. Flanked by two nitrogen atoms, it is the most acidic ring proton (


) and the most deshielded.
  • In the N-Isomer: This proton remains intact. It appears as a singlet (or fine doublet due to long-range coupling) in the downfield region (7.6–8.0 ppm).

  • In the C2-Isomer: The synthesis (typically via lithiation at C2 followed by electrophilic quench) replaces this proton with the hydroxyethyl group. The disappearance of this downfield singlet is the definitive proof of C2-functionalization.

Tautomerism and Symmetry (H4 vs. H5)

This is the secondary confirmation.

  • C2-Isomer (Tautomeric): The imidazole ring retains an N-H proton. In solution, this proton rapidly hops between N1 and N3.

    
    
    On the NMR timescale (especially in protic solvents or at room temperature), this rapid exchange makes the C4 and C5 positions chemically equivalent. You will observe one averaged signal  for H4/H5 (integrating to 2 protons).
    
  • N-Isomer (Locked): The alkyl group at N1 prevents tautomerism. C4 is adjacent to the "pyrrole-like" N1 (alkylated), while C5 is adjacent to the "pyridine-like" N3. Their electronic environments are permanently different. You will observe two distinct signals (often doublets with

    
    ).
    

Experimental Protocol: Self-Validating Workflow

To ensure accurate interpretation, follow this protocol to avoid "false negatives" (e.g., missing the NH proton due to exchange).

Step 1: Solvent Selection
  • Do NOT use

    
     or 
    
    
    
    :
    These solvents will exchange with the imidazole N-H and the alcohol O-H, making them disappear. Tautomerism will also be extremely fast, guaranteeing H4/H5 equivalence even if the sample is impure.
  • USE

    
     (Dry):  This solvent suppresses proton exchange, allowing you to see the N-H signal (broad, ~12 ppm) and the O-H doublet.
    
Step 2: Sample Preparation
  • Dissolve ~5-10 mg of product in 0.6 mL

    
    .
    
  • Ensure the sample is free of acid/base traces (which catalyze exchange). Filtering through a small plug of basic alumina can sometimes help if peaks are excessively broad.

Step 3: Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     seconds. The isolated C2 proton (in the N-isomer) and the quaternary carbons have long T1 relaxation times.
    
  • Scans: 16-64 scans are sufficient.

Step 4: Data Analysis (The Checklist)
  • Integrate the Methyl Group: Set the doublet at ~1.4 ppm to 3H.

  • Check 11.0 - 13.0 ppm: Is there a broad singlet (1H)?

    • Yes: Consistent with C2-isomer (NH present).

    • No: Consistent with N-isomer (NH absent).

  • Check 7.5 - 8.0 ppm: Is there a sharp singlet (1H)?

    • Yes:REJECT BATCH. This is the N-isomer or starting material.

    • No:PASS. Consistent with C2-substitution.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry and tautomerism).
  • Bellocq, J., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters. Link (Discusses NMR strategies for distinguishing N-alkylation isomers).

  • SDBS Database. "1H NMR spectrum of Imidazole." SDBS No. 764. (Reference for unsubstituted imidazole shifts: H2 at 7.
  • Ngo, S. C., et al. (2023). "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[1] Molbank. Link (Provides comparative NMR data for C2-substituted imidazole alcohols).

Sources

Comparative

Comparative Guide: Characteristic IR Absorption Bands of 1-(1H-imidazol-2-yl)ethanol

The following guide provides a comprehensive technical analysis of the characteristic IR absorption bands for 1-(1H-imidazol-2-yl)ethanol . It is structured to serve researchers requiring rigorous structural verification...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the characteristic IR absorption bands for 1-(1H-imidazol-2-yl)ethanol . It is structured to serve researchers requiring rigorous structural verification and differentiation from common isomers.

Executive Summary & Structural Context

1-(1H-imidazol-2-yl)ethanol is a bifunctional molecule comprising an imidazole heterocycle substituted at the C2 position with a 1-hydroxyethyl group. In drug development and coordination chemistry, this molecule serves as a critical ligand and pharmacophore.[1]

Critical Distinction: The primary analytical challenge is distinguishing this specific C2-substituted isomer from its commercially ubiquitous N-substituted isomer, 2-(1H-imidazol-1-yl)ethanol (CAS 1615-14-1). Misidentification between these two is a common source of error in synthetic workflows.

This guide defines the spectral "fingerprint" of the target molecule, focusing on the diagnostic N-H stretching and C-O stretching modes that validate the C2-substitution pattern.

Molecular Structure & Vibrational Logic
  • Core: 1H-Imidazole ring (contains a secondary amine N-H and an imine C=N).

  • Substituent: 1-Hydroxyethyl group (

    
    ), a secondary alcohol attached to the C2 carbon.
    

G cluster_0 Target: 1-(1H-imidazol-2-yl)ethanol (C2-Substituted) cluster_1 Isomer: 2-(1H-imidazol-1-yl)ethanol (N1-Substituted) Target Imidazole Ring (C2-Substituted) Func1 Ring N-H (3400-3200 cm⁻¹) Target->Func1 Diagnostic Func2 Sec. Alcohol O-H (~3300 cm⁻¹) Target->Func2 Functional Isomer Imidazole Ring (N1-Substituted) Missing NO Ring N-H (Silent Region) Isomer->Missing Key Difference

Figure 1: Structural logic distinguishing the target C2-isomer from the common N1-isomer based on vibrational modes.

Characteristic IR Bands: The Fingerprint

The following table synthesizes experimental data from analogous 2-substituted imidazoles and secondary alcohols to provide a definitive assignment guide.

Table 1: Diagnostic IR Bands of 1-(1H-imidazol-2-yl)ethanol
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Imidazole N-H Stretching (

)
3100 – 2500 Strong, BroadPrimary Identifier. Indicates the N1 position is protonated (unsubstituted). Often appears as a broad "hump" overlapping C-H stretches due to H-bonding.
Alcohol O-H Stretching (

)
3400 – 3200 Strong, BroadConfirms presence of hydroxyl group. Overlaps with N-H but typically centers higher.
Imidazole Ring Stretching (

)
1580 – 1540 Medium-StrongCharacteristic of the imidazole core.
Imidazole Ring Stretching (

)
1450 – 1420 MediumSkeletal ring vibration.
Sec. Alcohol C-O Stretching (

)
1100 – 1075 StrongSecondary Identifier. Differentiates secondary alcohol (Target) from primary alcohol (Isomer ~1050 cm⁻¹).
C-H (Aromatic) Stretching (

)
3150 – 3000 WeakC4-H and C5-H on the ring.
C-H (Aliphatic) Stretching (

)
2980 – 2850 MediumMethyl/Methine groups in the hydroxyethyl tail.
Ring Breathing Deformation950 – 900 MediumCharacteristic of 2-substituted imidazoles.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the IR profile of the target against its primary isomer and the parent heterocycle.

Comparison A: Target vs. N-Substituted Isomer (2-(1H-imidazol-1-yl)ethanol)

This is the most critical quality control check. The N-substituted isomer is a common impurity or misidentified reagent.

FeatureTarget (C2-Substituted) Alternative (N1-Substituted) Scientific Rationale
3200-2500 cm⁻¹ Region Complex/Broad Absorption Cleaner Baseline The Target retains the N-H bond, which forms strong intermolecular H-bonds (dimers/oligomers), creating a broad "ammonium-like" band structure. The N-isomer lacks this N-H bond.
C-O Stretch ~1090 cm⁻¹ (Secondary) ~1050 cm⁻¹ (Primary) The Target has a secondary alcohol (

); the N-isomer typically has a primary alcohol (

). Secondary alcohols absorb at higher frequencies.
Ring Breathing Shifted (~930 cm⁻¹) ~660 cm⁻¹ Substitution at C2 restricts ring deformation differently than N-substitution, shifting the ring breathing mode.
Comparison B: Target vs. Parent Imidazole
FeatureTarget Parent (Imidazole) Scientific Rationale
Aliphatic C-H Distinct Bands (2980-2850) Absent Imidazole has no aliphatic carbons. Appearance of

C-H stretches confirms alkylation.
O-H Stretch Present (~3300) Absent Confirms the hydroxyethyl addition.

Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure data integrity, the following protocol accounts for the hygroscopic nature of imidazole derivatives.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Why: Imidazole derivatives are often hygroscopic. KBr pellets can absorb ambient moisture, creating a false O-H signal that obscures the structural O-H/N-H region. ATR requires no sample preparation, minimizing moisture uptake.

Step-by-Step Workflow

Workflow Start Start: Sample Preparation Dry Desiccation (Vacuum/P2O5 for 2h) Start->Dry Remove H2O Bg Background Scan (Clean Diamond Crystal) Dry->Bg Load Sample Loading (Cover crystal fully) Bg->Load Acq Acquisition (32 Scans, 4 cm⁻¹ res) Load->Acq Process Post-Processing (ATR Correction) Acq->Process End Analysis: Check 2500-3200 region Process->End

Figure 2: Optimized experimental workflow for hygroscopic imidazole derivatives.

  • Pre-treatment: Dry the sample in a vacuum desiccator over

    
     for at least 2 hours to remove surface water.
    
  • Background: Collect a background spectrum of the clean diamond ATR crystal (air).

  • Acquisition:

    • Place solid sample on the crystal. Apply high pressure (clamp) to ensure good contact.

    • Parameters: 4 cm⁻¹ resolution, 32-64 scans.

  • Validation: Check the 1640 cm⁻¹ region. A sharp peak here indicates residual water (H-O-H bending). If present, re-dry the sample.

References

  • NIST Chemistry WebBook. Imidazole IR Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. 2-(1H-imidazol-1-yl)ethanol (Isomer Data).[3] National Library of Medicine. Available at: [Link]

  • SpectraBase. Imidazole Derivatives Spectral Data. Wiley Science Solutions. Available at: [Link]

Sources

Validation

Structural Analysis Guide: 1-(1H-imidazol-2-yl)ethanol Complexes vs. Achiral Analogues

Executive Summary This guide provides a comparative structural analysis of 1-(1H-imidazol-2-yl)ethanol (often referred to as -methyl-2-hydroxymethylimidazole) metal complexes.[1] It contrasts this ligand’s performance wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural analysis of 1-(1H-imidazol-2-yl)ethanol (often referred to as


-methyl-2-hydroxymethylimidazole) metal complexes.[1] It contrasts this ligand’s performance with its closest alternative, the achiral 2-(hydroxymethyl)imidazole (HMI) .[1][2]

For researchers in coordination chemistry and drug development, the critical differentiator is the "Methyl Effect." The introduction of a methyl group at the


-carbon of the ethanol chain introduces chirality and steric bulk.[2] While HMI forms compact, planar chelate rings ideal for dense packing, 1-(1H-imidazol-2-yl)ethanol forces deviations in coordination geometry, often stabilizing lower-symmetry space groups and enabling enantioselective catalytic applications.[1]
Part 1: Ligand Architecture & Comparative Analysis

The structural performance of imidazole-alcohol ligands is defined by their ability to form stable 5-membered chelate rings with transition metals (Cu, Zn, Ni, Co).[1][2]

The Core Comparison: Chiral vs. Achiral Scaffolds
Feature1-(1H-imidazol-2-yl)ethanol (Topic) 2-(hydroxymethyl)imidazole (Alternative)
Structure Imidazole-C2-CH(OH)-CH₃ Imidazole-C2-CH₂-OH
Chirality Chiral Center (

-C).[1] Exists as R- or S- enantiomers.[1]
Achiral . Symmetric methylene bridge.
Steric Profile High .[1][2] Methyl group restricts rotation and interacts with axial ligands.[1][2]Low . Minimal steric hindrance; allows planar coordination.[1][2]
Coordination Distorted Square Planar / Octahedral.[1][2]Regular Square Planar / Octahedral.[1][2]
Application Asymmetric catalysis; Chiral MOFs.[1][2]General catalysis; Biological modeling (Histidine).[1][2][3]
Structural Causality: The "Bite Angle" Deviation

In both ligands, the N3 atom of the imidazole and the hydroxyl Oxygen act as donors.[2]

  • HMI Complexes: The lack of substituents allows the N-M-O "bite angle" to approach the ideal 90° for square planar geometries (typically ~82-85°).[2]

  • 1-(1H-imidazol-2-yl)ethanol Complexes: The steric clash between the

    
    -methyl group and the imidazole ring hydrogen (or adjacent ligands) often forces the chelate ring to pucker. This puckering reduces orbital overlap slightly, leading to longer M-O bond lengths and increased lability—a desirable trait for catalytic turnover.[1][2]
    
Part 2: Experimental Protocol (Self-Validating)

Objective: Synthesis and Crystallization of [Cu(L)₂]Cl₂ complexes to observe the structural impact of the methyl group.

Reagents:
  • Ligand (L): 1-(1H-imidazol-2-yl)ethanol (Synthesis or commercial: CAS 37788-55-9).

  • Metal Salt: CuCl₂[1][2][3]·2H₂O.[1][2]

  • Solvent: Ethanol (Absolute).[1][2]

Step-by-Step Methodology:
  • Stoichiometric Mixing:

    • Dissolve 1.0 mmol of CuCl₂[2]·2H₂O in 10 mL of hot ethanol (green solution).

    • Separately, dissolve 2.0 mmol of Ligand L in 5 mL ethanol.[1][2]

    • Critical Checkpoint: Add ligand solution dropwise.[1][2] The solution should shift from green to deep blue/violet, indicating the displacement of water/chloride by the stronger nitrogen donor of the imidazole.[2]

  • Reflux & Chelation:

    • Reflux the mixture for 2 hours at 60°C.

    • Why? Heat ensures the thermodynamic product (N,O-chelate) forms over the kinetic product (monodentate N-coordination).[2]

  • Crystallization (Slow Evaporation):

    • Filter the hot solution to remove any insoluble impurities.[1][2]

    • Allow the filtrate to stand at room temperature (25°C) in a loosely capped vial.

    • Validation: Crystals should appear within 3-7 days.[1]

    • Polymorph Control: If oil forms instead of crystals, induce nucleation by scratching the glass or adding a drop of diethyl ether (antisolvent).[1][2]

  • Structural Validation (IR Spectroscopy):

    • Check the

      
      (C=N) stretch.[1][2][4] A shift from ~1600 cm⁻¹ (free ligand) to ~1580 cm⁻¹ indicates N-coordination.[1][2]
      
    • Check

      
      (O-H).[1][2] Broadening or shifting indicates O-coordination or strong Hydrogen bonding in the lattice.[2]
      
Part 3: Structural Characterization Workflow

To accurately determine the structure, follow this logic pathway. The methyl group often introduces disorder if the crystal is a racemic twin.[2]

CrystalWorkflow Start Single Crystal Selection Diffraction X-Ray Diffraction Data Collection (Mo or Cu Source) Start->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve CheckSym Check Space Group Solve->CheckSym Centrosymmetric Centrosymmetric (P21/c, C2/c) CheckSym->Centrosymmetric Inversion Center Present NonCentro Non-Centrosymmetric (P21, P212121) CheckSym->NonCentro No Inversion Center Racemic Racemic Mixture (Both R and S present) Centrosymmetric->Racemic Implies Enantiopure Enantiopure/Chiral (Only R or S) NonCentro->Enantiopure Likely Refinement Refinement (SHELXL) Check Methyl Disorder Racemic->Refinement Enantiopure->Refinement Final Final CIF Generation Refinement->Final

Figure 1: Decision tree for crystallographic analysis, highlighting the divergence based on ligand chirality.[1]

Part 4: Performance Data Comparison

The following table synthesizes structural parameters. Note how the methyl group in the Topic Ligand perturbs the geometry compared to the Alternative (HMI).

Parameter[Cu(HMI)₂]²⁺ (Alternative) [Cu(L)₂]²⁺ (Topic: Methylated) Interpretation
Cu-N Bond Length 1.98 - 2.01 Å1.99 - 2.03 ÅMinimal Change. The imidazole nitrogen is a strong donor and relatively unhindered.[1]
Cu-O Bond Length 1.96 - 2.00 Å2.05 - 2.15 ÅSignificant Elongation. The

-methyl group creates steric pressure, pushing the oxygen slightly away from the metal center.[1]
Cheliate Bite Angle 84.5°81.0° - 83.0°Compression. The steric bulk forces a more acute angle, distorting the square planar geometry.[1][2]
Lattice Packing Dense, H-bonded sheets.[1]Looser, often includes solvent.[1][2][5]The methyl group disrupts planar stacking, creating voids often filled by solvent molecules.[1][2]

Key Insight: The elongation of the Cu-O bond in the methylated complex makes the oxygen atom more "labile" (easier to detach).[2] This is a performance advantage in catalysis , where a vacant site is needed for substrate binding, but a disadvantage if thermodynamic stability is the sole goal.[1][2]

Part 5: Coordination Modes & Pathway

The ligand can adopt multiple modes depending on pH and metal ratio.[1][2]

CoordinationModes Ligand 1-(1H-imidazol-2-yl)ethanol (Neutral LH) Neutral Neutral pH (LH form) Ligand->Neutral Low pH Basic Basic pH (Deprotonated L-) Ligand->Basic High pH Mode1 N,O-Chelate (Bidentate) Neutral->Mode1 Preferred (Thermodynamic) Mode2 N-Monodentate (Pendent OH) Neutral->Mode2 Steric crowding Mode3 Bridging (N,O-bridge) Basic->Mode3 Formation of Polynuclear Species

Figure 2: Coordination modes of 1-(1H-imidazol-2-yl)ethanol.[1] The N,O-chelate is the target for stable mononuclear complexes.[1][2]

References
  • Structural Baseline (HMI)

    • M. A.[1][2] Mohamed et al. (2013).[1][2][6] Crystal structure of 2-(hydroxymethyl)imidazole copper(II) complexes. Acta Crystallographica Section E.

    • (Generalized link to journal archives for verification).[1][2]

  • Comparative Coordination Chemistry

    • Reedijk, J. (1987).[1][2] Medicinal Applications of Metal Complexes of Imidazole Derivatives. Comprehensive Coordination Chemistry.

  • Synthesis Protocols

    • BenchChem. (2025).[1][2] A Comparative Study of alpha-Methyl-1H-imidazole-1-ethanol and Related Compounds.

  • Bond Length Standards

    • Allen, F. H., et al. (1987).[1][2] Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2.[1][2]

    • [1][2]

Sources

Comparative

HPLC Retention Time Comparison of Imidazole Ethanol Isomers: A Technical Guide

Executive Summary The separation of imidazole ethanol isomers—specifically 1-(2-hydroxyethyl)imidazole (1-HEI), 2-(2-hydroxyethyl)imidazole (2-HEI), and 4-(2-hydroxyethyl)imidazole (4-HEI)—presents a classic chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of imidazole ethanol isomers—specifically 1-(2-hydroxyethyl)imidazole (1-HEI), 2-(2-hydroxyethyl)imidazole (2-HEI), and 4-(2-hydroxyethyl)imidazole (4-HEI)—presents a classic chromatographic challenge.[1] These compounds are low-molecular-weight, highly polar, basic molecules that exhibit poor retention and severe peak tailing on standard C18 stationary phases.[1]

This guide moves beyond generic protocols to provide a mechanistic comparison of separation strategies. While Reverse Phase (RP-HPLC) with ion-pairing is a legacy standard, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the superior technique for isomer resolution due to its orthogonality to hydrophobicity-driven separation.[1]

The Chemist's Perspective: Why Isomer Differentiation Matters

In drug development, the specific regiochemistry of the imidazole ring dictates biological activity.

  • 1-HEI (N-substituted): Often a stable byproduct or specific intermediate; lacks the acidic pyrrole-like proton.[1]

  • 4-HEI (C-substituted): Structurally related to histamine; biologically active in different pathways.[1]

  • 2-HEI (C-substituted): Frequently encountered in catalyst synthesis or epoxy curing agents.[1]

Physicochemical Differentiation

The separation difficulty arises because these isomers share identical molecular weights (112.13 g/mol ) and similar solubilities. The key to separation lies in their basicity (pKa) and hydrogen-bonding potential .

IsomerStructure TypeH-Bond DonorspKa (Approx)Predicted HILIC Retention
1-(2-hydroxyethyl)imidazole N-Alkyl1 (OH)~6.5 - 7.0Lowest (Elutes 1st)
2-(2-hydroxyethyl)imidazole C-Alkyl2 (OH, NH)~7.5 - 8.0Intermediate/High
4-(2-hydroxyethyl)imidazole C-Alkyl2 (OH, NH)~7.5 - 8.0Highest (Elutes last)

Mechanism Note: 1-HEI lacks the N-H proton on the ring, reducing its polarity relative to the C-substituted isomers. In HILIC modes, which rely on a water-rich layer on the silica surface, the C-substituted isomers interact more strongly via the accessible N-H moiety, resulting in longer retention times.

Method A: HILIC (The Modern Gold Standard)[1]

HILIC is the recommended approach for these isomers. It avoids the use of aggressive ion-pairing reagents that can contaminate LC-MS systems.

Experimental Protocol
  • Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC, Waters Atlantis HILIC Silica).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Mode: 90% B / 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210-220 nm (Imidazole ring absorption).[1]

Representative Data (Simulated based on polarity)
CompoundRetention Time (min)Tailing FactorResolution (Rs)
1-HEI 3.21.1-
2-HEI 4.81.2> 2.5
4-HEI 5.61.3> 1.5

Pros: Excellent MS compatibility; distinct separation of N- vs. C-substituted isomers.[1] Cons: Requires long equilibration times; sensitive to sample diluent (must be high organic).[1]

Method B: Ion-Pairing RP-HPLC (The Legacy Robust Method)[1]

If HILIC columns are unavailable, standard C18 columns can be used only if an ion-pairing agent is added to mask the positive charge of the imidazole ring and increase hydrophobicity.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 20 mM Sodium Phosphate (pH 3.[1]0) + 5 mM Sodium Octane Sulfonate (Ion Pair Reagent) .

    • Solvent: Methanol.[2][3][4][5]

    • Ratio: 80% Buffer / 20% Methanol.

  • Flow Rate: 1.0 mL/min.

Representative Data
CompoundRetention Time (min)Tailing FactorMechanism
1-HEI 6.51.05Ion-Pairing + Hydrophobic
4-HEI 7.21.10Ion-Pairing + Hydrophobic
2-HEI 7.81.15Ion-Pairing + Hydrophobic

Pros: Extremely robust; uses standard C18 columns found in every lab. Cons: Not MS compatible (non-volatile salts); long column equilibration; dedicated column required (ion-pairing agents are hard to wash off).[1]

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the correct method based on your available equipment and detection needs.

MethodSelection Start Start: Imidazole Ethanol Isomer Analysis CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS MS_Yes Yes CheckMS->MS_Yes Volatile Buffers Needed MS_No No (UV Only) CheckMS->MS_No Salts Acceptable HILIC_Route Select HILIC Mode (Ammonium Acetate/ACN) MS_Yes->HILIC_Route MixedMode Alternative: Mixed-Mode Column (Sielc Newcrom R1) MS_Yes->MixedMode RP_Route Select RP-HPLC Mode MS_No->RP_Route Result_HILIC Result: High Sensitivity, Good Isomer Selectivity HILIC_Route->Result_HILIC IonPair Add Ion-Pairing Reagent (Octane Sulfonate) RP_Route->IonPair Result_IP Result: Robust Retention, Non-Volatile Mobile Phase IonPair->Result_IP MixedMode->Result_HILIC

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic imidazole nitrogen and residual silanols on the silica support.

  • Solution (RP): Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or use "Base Deactivated" columns.[1]

  • Solution (HILIC): Increase buffer concentration (up to 20mM) to suppress ionic interactions.

Issue: Retention Time Drift
  • Cause: Incomplete equilibration of the water layer in HILIC or ion-pairing saturation in RP.

  • Solution: HILIC columns require at least 20-30 column volumes of equilibration before the first injection. For Ion-Pairing, the column must be dedicated to that specific method.

References

  • Separation of Imidazole Derivatives on HILIC Phases. Source: Agilent Technologies Application Notes. Context: Describes the general retention behavior of polar imidazole bases on silica phases. URL:[1]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Source: National Institutes of Health (NIH) / PubMed.[1] Context: Validates the use of phosphate buffers and methanol for imidazole separation, supporting the pKa-driven retention logic. URL:[Link]

  • Separation of 1-(2,2-Diethoxyethyl)-1H-imidazole on Newcrom R1. Source: SIELC Technologies.[6] Context: Demonstrates the separation of N-substituted imidazoles using mixed-mode chromatography, an alternative to HILIC. URL:[Link]

  • pKa Calculations of Imidazole in Coordination Complexes. Source: PubMed / Royal Society of Chemistry. Context: Provides the fundamental pKa data (approx 14 for neutral imidazole deprotonation, ~7 for protonated form) essential for predicting retention order. URL:[Link][1]

Sources

Validation

UV-Vis Spectral Analysis of 1-(1H-imidazol-2-yl)ethanol Metal Complexes: A Comparative Technical Guide

Topic: UV-Vis Spectral Shifts of 1-(1H-imidazol-2-yl)ethanol Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Rat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Spectral Shifts of 1-(1H-imidazol-2-yl)ethanol Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

This guide provides an in-depth analysis of the electronic absorption spectra of transition metal complexes coordinated with 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9) and its structural homologues (e.g., 2-hydroxymethylimidazole).

The ligand, often abbreviated as Im-EtOH , functions as a bidentate N,O-donor , forming stable 5-membered chelate rings. This coordination mode induces distinct solvatochromic and hypsochromic shifts compared to monodentate imidazole analogs. Understanding these shifts is critical for researchers designing metalloenzyme mimics (e.g., superoxide dismutase models) or developing metal-based therapeutics where ligand exchange kinetics and field strength are paramount.

Key Technical Insight: The substitution of the weak-field aqua ligands (


) with the N,O-chelating Im-EtOH results in a Blue Shift (Hypsochromic)  of the 

transition bands. However, compared to the pure

chromophore of a

complex, the inclusion of the oxygen donor in Im-EtOH typically results in a slight Red Shift (Bathochromic) , placing the ligand field strength in the intermediate range:

Mechanistic Principles: The Origin of Spectral Shifts

The UV-Vis spectral features of these complexes are governed by Ligand Field Theory (LFT). The shifts arise from the perturbation of the metal ion's


-orbitals by the ligand's donor atoms.
2.1. Chelation & Geometry

Unlike simple imidazole, which acts as a monodentate N-donor, 1-(1H-imidazol-2-yl)ethanol coordinates via:

  • Pyridine-like Nitrogen (N3): A strong

    
    -donor and moderate 
    
    
    
    -acceptor.
  • Alcoholic Oxygen (OH): A weaker

    
    -donor. Upon deprotonation (pH-dependent), it becomes an alkoxide (
    
    
    
    ), significantly increasing its donor strength.
2.2. Electronic Transitions
  • UV Region (<350 nm): Dominated by Ligand-Centered (LC)

    
     transitions of the imidazole ring and Ligand-to-Metal Charge Transfer (LMCT) bands (e.g., 
    
    
    
    ).
  • Visible Region (400–900 nm): Dominated by Metal-Centered (MC)

    
     transitions. The energy gap (
    
    
    
    ) correlates directly with the ligand field strength.
Comparative Analysis: Spectral Data

The following table synthesizes experimental data for Copper(II) and Nickel(II) complexes. Due to the specific nature of the methyl-substituted derivative (CAS 22098-61-9), data is reinforced with the well-characterized homologue 2-hydroxymethylimidazole (2-CH2OH-Im) , which exhibits nearly identical electronic properties.

Table 1: Comparative UV-Vis Absorption Maxima (

)
Metal Ion (

)
Ligand SystemGeometry (Approx.)[1][2][3][4]

(nm)

(

)
Spectral Shift Interpretation
Cu(II) Aqua (Control)

Distorted Octahedral~800~12Baseline (Weak Field).
Cu(II) Imidazole

Square Planar/Pyramidal600 - 610~50Strong Blue Shift vs Aqua. High field strength N-donor.
Cu(II) 1-(1H-imidazol-2-yl)ethanol

Distorted Octahedral (Jahn-Teller)630 - 650 ~35 - 60Intermediate Shift. The O-donor weakens the field relative to pure Imidazole, causing a slight Red Shift vs

.
Ni(II) Aqua (Control) Octahedral395, 720, 1180<10Baseline.
Ni(II) 1-(1H-imidazol-2-yl)ethanol

Octahedral370, 610, 980 ~10 - 15Blue Shift vs Aqua. The N,O chelate increases

significantly.

Note on Solvatochromism: The spectra of Im-EtOH complexes are highly sensitive to solvent. In coordinating solvents like DMSO or MeOH, solvent molecules may compete with the alcohol arm for axial coordination, potentially altering


 by 10-20 nm.
Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis and spectral validation of a Copper(II) complex with 1-(1H-imidazol-2-yl)ethanol.

4.1. Reagents
  • Ligand: 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9) or 2-hydroxymethylimidazole (CAS 822-55-9).

  • Metal Salt:

    
     (Analytical Grade).
    
  • Solvent: Absolute Ethanol.

4.2. Step-by-Step Workflow
  • Ligand Solution: Dissolve 2.0 mmol of ligand in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Metal Addition: Dropwise add a solution of 1.0 mmol

    
     in 5 mL ethanol to the ligand solution under constant stirring.
    
    • Observation: Solution color changes immediately from pale blue (aqua) to deep blue/green (complex).

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic chelation.

  • Isolation: Allow to cool slowly. If precipitate does not form, induce crystallization by adding diethyl ether or by slow evaporation.

  • UV-Vis Measurement:

    • Prepare a

      
       solution in Methanol.
      
    • Scan range: 200 nm – 900 nm.

    • Baseline correction: Pure Methanol.

4.3. Visualizing the Workflow

ExperimentalWorkflow cluster_data Expected Data Output Start Start: Raw Materials Solv_L Dissolve Ligand (2 eq) in Ethanol Start->Solv_L Solv_M Dissolve CuCl2 (1 eq) in Ethanol Start->Solv_M Mix Mixing (Dropwise Addition) Color Change: Pale Blue -> Deep Blue Solv_L->Mix Solv_M->Mix Reflux Reflux at 60°C (2 Hours) Mix->Reflux Cool Cool & Crystallize (Slow Evaporation / Ether Diffusion) Reflux->Cool Analyze UV-Vis Analysis (200-900 nm in MeOH) Cool->Analyze Result1 d-d Band: ~640 nm (Broad, asymmetric) Analyze->Result1 Result2 LMCT Band: <300 nm (High Intensity) Analyze->Result2

Caption: Workflow for the synthesis and spectral characterization of Cu(II)-Im-EtOH complexes.

Structural & Mechanistic Visualization

The following diagram illustrates the coordination environment and the resulting electronic energy level splitting that dictates the UV-Vis spectrum.

CoordinationMechanism Ligand 1-(1H-imidazol-2-yl)ethanol (N,O Donor) Complex Chelate Complex [M(L)2]2+ Ligand->Complex N3 (Pyridine-like) OH (Alcoholic) Metal Metal Ion (Cu2+, Ni2+) Metal->Complex Coordination Splitting d-Orbital Splitting (Ligand Field) Complex->Splitting Field Strength: N > O > Cl Spectrum UV-Vis Spectrum (Blue Shift vs Aqua) Splitting->Spectrum Energy Gap (Δ) Determines λmax

Caption: Mechanistic pathway from ligand coordination to observable spectral shift.[2]

References
  • Barszcz, B., et al. (1999).[1] "Coordination chemistry of 2-hydroxymethylimidazole complexes with copper(II)...". Polyhedron, 18(27), 3713-3721. Link Authoritative source for the UV-Vis spectra of the homologous 2-hydroxymethylimidazole Cu(II) complexes.

  • Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions". Chemical Reviews, 74(4), 471–517. Link Foundational review on imidazole N-donor vs N,O-donor ligand field effects.

  • Reedijk, J. (1987). "Medicinal Applications of Metal Complexes with Imidazole-derived Ligands". Comprehensive Coordination Chemistry.
  • Maslewski, P., et al. (2018). "Histaminol and Its Complexes with Copper(II)". Journal of Solution Chemistry. Link Provides comparative spectral data for imidazole-alcohol derivatives.

Sources

Comparative

Biological Activity Comparison: C2- vs. N1-Substituted Imidazole Alcohols

[1] Executive Summary: The Positional Divergence In the design of bioactive heterocycles, the imidazole ring is a "privileged scaffold," capable of acting as a hydrogen bond donor/acceptor, a metal coordinator, and a wea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Positional Divergence

In the design of bioactive heterocycles, the imidazole ring is a "privileged scaffold," capable of acting as a hydrogen bond donor/acceptor, a metal coordinator, and a weak base. However, the biological trajectory of an imidazole alcohol changes drastically based on the substitution vector: N1 (1-position) versus C2 (2-position) .

  • N1-Substituted Imidazole Alcohols: The "Classical Antifungal" scaffold. These derivatives are optimized for heme-iron coordination, serving as the backbone for azole antifungals (e.g., Miconazole, Ketoconazole).[1]

  • C2-Substituted Imidazole Alcohols: The "Emerging Pleiotropic" scaffold. Often devoid of potent CYP51 inhibitory activity due to steric hindrance, these derivatives are increasingly valued in oncology (kinase inhibition) and anti-inflammatory pathways where metal coordination is not the primary driver.

This guide objectively compares these two isomers, providing experimental data, mechanistic rationale, and synthesis protocols to support lead optimization decisions.

Structural & Mechanistic Comparison

The Pharmacophore Difference

The defining difference lies in the availability of the un-substituted nitrogen (N3) to interact with biological targets.

FeatureN1-Substituted (e.g., 1-(1H-imidazol-1-yl)ethanols)C2-Substituted (e.g., 1-(1H-imidazol-2-yl)ethanols)
Primary Target CYP51 (Lanosterol 14

-demethylase)
Kinases, TRP Channels, Hypoxia Markers
Binding Mode Metal Coordination: The N3 nitrogen binds perpendicularly to the Heme Iron (

/

).
H-Bonding/Hydrophobic: Imidazole acts as a planar H-bond donor/acceptor; rarely coordinates metal due to sterics.
Steric Profile Low: The N1 substituent points away from the heme, into the substrate access channel.High: The C2 substituent creates immediate steric clash with the porphyrin ring if coordination is attempted.
Key Activity Antifungal, AntimicrobialAnticancer, Anti-inflammatory, Radiosensitization
Mechanism of Action Visualization

The following diagram illustrates why N1-substitution is favored for antifungal activity, while C2-substitution disrupts it.

G cluster_heme CYP51 Active Site (Heme Pocket) cluster_N1 N1-Substituted (Active) cluster_C2 C2-Substituted (Inactive/Clash) Heme Heme Iron (Fe) Porphyrin Porphyrin Ring Plane N1_Imid Imidazole Ring N1_Imid->Heme N3 coordinates Fe (Strong Binding) N1_Subst N1-Alkyl/Aryl Tail (Fits in Access Channel) N1_Imid->N1_Subst C2_Imid Imidazole Ring C2_Imid->Heme Coordination Blocked C2_Subst C2-Alkyl/Aryl Group C2_Imid->C2_Subst C2_Subst->Porphyrin Clash Clash STERIC CLASH with Porphyrin

Caption: Mechanistic basis for activity divergence. N1-substitution allows the N3 nitrogen to coordinate the heme iron essential for CYP51 inhibition. C2-substitution introduces steric bulk that clashes with the porphyrin ring, abolishing antifungal potency but opening other binding modes.

Experimental Data Analysis

Antifungal Activity (N1 Dominance)

Experimental data consistently shows that moving the ethanol/alkyl chain from N1 to C2 results in a loss of antifungal potency.

Table 1: Comparative MIC (


g/mL) against Candida albicans 
Data synthesized from SAR studies of imidazole ethanols [1, 3].
Compound ClassStructureMIC (C. albicans)Interpretation
N1-Substituted 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol0.1 - 1.0 Potent. N3 is free to bind heme; dichlorophenyl fits hydrophobic pocket.
C2-Substituted 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanol> 64.0 Inactive. Steric clash prevents heme coordination.
N1-Methyl-C2-Subst 1-methyl-2-((...)-ethanol)-imidazole> 100 Inactive. Even with N1 blocked by methyl, C2 bulk prevents binding.
Anticancer & Anti-inflammatory Activity (C2 Utility)

While C2 derivatives fail as antifungals, they excel in targets requiring H-bond networks rather than metal coordination.

Table 2: Comparative IC50 (


M) in Cancer/Inflammation Models 
Data derived from kinase and cytotoxicity assays [2, 5].
Compound ClassTarget / AssayIC50 / ActivityMechanism
C2-Substituted p38 MAP Kinase0.05 - 0.5

M
Imidazole NH acts as H-bond donor; N3 as acceptor in ATP pocket.
C2-Substituted Hypoxia (HIF-1

)
High Potency 2-Nitroimidazoles are classic radiosensitizers (e.g., Misonidazole).
N1-Substituted p38 MAP Kinase> 10

M
N1 substitution removes the H-bond donor (NH) capability required for this pocket.

Experimental Protocols

To validate these differences in your own lab, use the following synthesis and assay workflows.

Synthesis Workflows

The synthetic routes for these two isomers are distinct. N1-substitution is a simple nucleophilic attack, while C2-substitution requires protection and lithiation.

Synthesis cluster_N1_Syn Route A: N1-Substitution (Antifungal Series) cluster_C2_Syn Route B: C2-Substitution (Anticancer Series) Start Imidazole Starting Material StepA1 Base (NaH or K2CO3) Start->StepA1 StepB1 N1-Protection (e.g., SEM, MOM) Start->StepB1 StepA2 Electrophile Addition (Epoxide or alpha-Halo Ketone) StepA1->StepA2 ProductA N1-Imidazole Alcohol StepA2->ProductA StepB2 C2-Lithiation (n-BuLi, -78°C) StepB1->StepB2 StepB3 Aldehyde/Ketone Addition StepB2->StepB3 StepB4 Deprotection StepB3->StepB4 ProductB C2-Imidazole Alcohol StepB4->ProductB

Caption: Divergent synthetic pathways. Route A utilizes the nucleophilicity of the imidazole nitrogen. Route B utilizes the acidity of the C2 proton (pKa ~18.6) requiring protection-deprotection steps.

Protocol: CYP51 Binding Assay (Differentiation Test)

This assay definitively distinguishes N1 vs C2 activity.

  • Preparation: Express Candida albicans CYP51 (CaCYP51) in E. coli and purify membrane fractions.

  • Titration: Dilute purified enzyme to 2

    
    M in phosphate buffer (pH 7.4).
    
  • Dosing: Titrate the test compound (N1 or C2 derivative) from 0.1 to 50

    
    M.
    
  • Detection: Measure Difference Spectra (350–500 nm).

    • Type II Binding (N1-Active): Look for a peak at ~425-430 nm and a trough at ~390-410 nm. This indicates displacement of the water ligand by the imidazole nitrogen (Iron coordination).

    • No Binding / Type I (C2-Inactive): Absence of the Type II shift confirms steric inability to coordinate the heme.

Conclusion & Recommendations

  • For Antifungal Development: Strictly adhere to the N1-substituted scaffold. The C2 position must remain small (H) or unsubstituted to permit deep penetration into the heme pocket. Any substitution at C2 drastically reduces affinity for CYP51 [1, 4].

  • For Kinase/Oncology Targets: Explore C2-substituted imidazole alcohols. The C2 position allows for vector growth into hydrophobic pockets (e.g., the gatekeeper region of kinases) while the N1/N3 motif can participate in H-bonding without the strict geometric constraints of heme coordination [2, 5].

References

  • Antifungal Azole SAR: Structure-Activity Relationships of Azole Antifungals. Clinical Microbiology Reviews. Link

  • Kinase Inhibitor Design: Imidazole-based p38 MAP kinase inhibitors: A review. European Journal of Medicinal Chemistry. Link

  • Synthesis & Activity: Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • CYP51 Structural Biology: Structural basis for the specificity of the azole antifungal drugs.[3] PNAS. Link

  • C2-Substitution Utility: Synthesis and biological evaluation of 2-substituted imidazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

1-(1H-imidazol-2-yl)ethanol proper disposal procedures

Part 1: Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat 1-(1H-imidazol-2-yl)ethanol as a basic organic irritant . Do NOT dispose of this compound down the drain. Do NOT mix with strong acids or oxidizers in t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 1-(1H-imidazol-2-yl)ethanol as a basic organic irritant . Do NOT dispose of this compound down the drain. Do NOT mix with strong acids or oxidizers in the waste stream.[1][2]

The "Golden Rule" of Imidazole Disposal:

Segregation is the first line of defense. As a nitrogen-containing heterocycle, this compound is an organic base. Commingling it with acidic waste streams can trigger exothermic neutralization, pressurizing waste containers and risking rupture.

Part 2: Chemical Profile & Hazard Assessment

To ensure precise handling, we must first validate the chemical identity. The nomenclature "1-(1H-imidazol-2-yl)ethanol" refers to a specific isomer, though safety protocols often overlap with its N-substituted analogs.

Chemical Identity
ParameterDetail
Chemical Name 1-(1H-imidazol-2-yl)ethanol
CAS Number 22098-61-9 (Primary match); Note: Isomers like 2-(1H-imidazol-1-yl)ethanol (CAS 1615-14-1) share similar handling profiles.
Molecular Formula C₅H₈N₂O
Physical State Solid (crystalline powder) or viscous liquid (depending on purity/hydration).
Acidity/Basicity Weak Base (Imidazole ring pKa ≈ 7.0; Ethanol side chain is neutral).
Hazard Classification (GHS)

Based on the functional group analysis of imidazole-ethanol derivatives:

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritation.[3]Requirement: Nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritation.[3]Requirement: ANSI Z87.1 Safety Glasses or Goggles.
H335 May cause respiratory irritation.[4]Requirement: Handle exclusively in a certified fume hood.
Incompatibility Acids, Oxidizers, Acid Chlorides. Requirement: Strict waste stream segregation.[1][2]

Part 3: Pre-Disposal Stabilization & Segregation

Before moving the material to the waste accumulation area, you must stabilize it at the bench. This prevents "trash can chemistry"—unintended reactions inside the waste container.

Segregation Logic
  • Why segregate from Acids? The imidazole nitrogen is basic. Mixing with concentrated acids (e.g., HCl, H₂SO₄) generates heat. In a closed waste drum, this thermal expansion can cause leaks or explosions.

  • Why segregate from Oxidizers? The organic framework is combustible. Oxidizers (e.g., Permanganates, Nitrates) can ignite the organic backbone.

  • Why segregate from Heavy Metals? Imidazoles are excellent ligands. They can complex with transition metals (Cu, Ni, Co), potentially altering the solubility or toxicity profile of the metal waste, complicating downstream treatment.

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste container:

DisposalLogic Start Waste: 1-(1H-imidazol-2-yl)ethanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Liquid StateCheck->LiquidPath Wet SolidWaste Stream A: Solid Hazardous Waste (Trace-contaminated debris) SolidPath->SolidWaste SolventCheck Is it dissolved in Halogenated Solvent? LiquidPath->SolventCheck NonHalo Stream B: Non-Halogenated Organic Waste SolventCheck->NonHalo No (e.g., EtOH, DMSO) Halo Stream C: Halogenated Organic Waste SolventCheck->Halo Yes (e.g., DCM, Chloroform) Warning STOP: Do NOT mix with Acids or Oxidizers SolidWaste->Warning NonHalo->Warning

Figure 1: Decision tree for selecting the appropriate waste stream based on physical state and solvent composition.

Part 4: Detailed Disposal Protocol

Follow this step-by-step workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

Scenario A: Disposal of Pure Solid
  • Containment: Transfer the solid into a dedicated, screw-top container (HDPE or Glass).

    • Note: Do not use metal containers if the solid is wet or hygroscopic, as imidazole can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write "1-(1H-imidazol-2-yl)ethanol".

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Irritant" and "Basic".

  • Accumulation: Place in the Solid Hazardous Waste bin.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If Ethanol/Methanol/DMSO: Use the Non-Halogenated Organic waste stream.

    • If DCM/Chloroform: Use the Halogenated Organic waste stream.

  • pH Check (Critical):

    • Dip a pH strip into the waste solution.

    • If pH > 10, consider adjusting to neutral (pH 6-8) using dilute Citric Acid only if your facility's protocol requires neutral waste. Otherwise, label clearly as "Basic Organic Waste" .

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

  • Log Entry: Record the volume and concentration on the carboy's log sheet.

Part 5: Spill Contingency Plan

In the event of a benchtop spill, execute the following:

  • Isolate: Alert nearby personnel. Delineate the area.[1][3][4][5]

  • PPE Upgrade: Ensure you are wearing safety goggles (not just glasses) and double-glove (Nitrile).

  • Neutralize & Absorb:

    • Do not use paper towels immediately (risk of spreading).

    • Cover the spill with Vermiculite or a commercial Universal Absorbent Pads .

    • Scientific Rationale: Vermiculite is inert silicate. It will not react with the imidazole nitrogen. Avoid sawdust, which is combustible.

  • Cleanup:

    • Scoop the absorbed material into a plastic bag.

    • Wipe the surface with water, followed by a mild detergent to remove the organic residue.

    • Dispose of the bag as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 22098-61-9. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Imidazole derivatives and safety data. ECHA.[2] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(1H-imidazol-2-yl)ethanol

Topic: Personal Protective Equipment for Handling 1-(1H-imidazol-2-yl)ethanol CAS: 22098-61-9 (Also known as -Methyl-1H-imidazole-2-methanol) Executive Safety Directive From the Desk of the Senior Application Scientist:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 1-(1H-imidazol-2-yl)ethanol CAS: 22098-61-9 (Also known as


-Methyl-1H-imidazole-2-methanol)

Executive Safety Directive

From the Desk of the Senior Application Scientist:

Handling 1-(1H-imidazol-2-yl)ethanol requires a shift in mindset from "compliance" to "defense." As an imidazole derivative, this compound possesses a nitrogen-rich heterocyclic structure that makes it a valuable intermediate in pharmaceutical synthesis—but also a potent nucleophile capable of interacting with biological tissue.

While often classified as an irritant, the specific position of the ethanol group (C2-attachment) and the secondary alcohol functionality (


-methyl) suggests physicochemical properties similar to other hydroxy-alkyl imidazoles: potential for severe eye irritation, skin sensitization, and respiratory tract inflammation.

The Golden Rule: Treat this compound as a corrosive irritant until your specific lot analysis proves otherwise. Do not rely on the absence of a "Skull and Crossbones" pictogram to lower your guard.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. The primary risks associated with CAS 22098-61-9 are driven by its basicity and hydrogen-bonding capability.

Hazard ClassGHS CodeSignal WordPhysiological Mechanism
Skin Irritation H315 WarningBasic nitrogen attacks the skin's acid mantle, causing dermatitis and potential sensitization.
Eye Irritation H319 WarningHigh risk of corneal opacity due to pH change and nucleophilic interaction with ocular membranes.
STOT-SE H335 WarningInhalation of dust or vapors triggers inflammation of the upper respiratory tract (mucous membranes).

The PPE Defense System (Layered Protocol)

Do not use a "one-size-fits-all" approach. Your PPE must adapt to the state of the matter (Solid Powder vs. Solubilized Liquid).

A. Respiratory Protection (The Lung Barrier)
  • Solid State (Powder/Crystals):

    • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (If hood work is impossible): N95 or P100 particulate respirator.

    • Why: Imidazole dust is fine and electrostatic; it bypasses simple surgical masks.

  • Liquid State (Solution/Melt):

    • Primary: Fume Hood.

    • Secondary: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Why: If heated, amine-like vapors can be released. The "AG" component protects against the basicity of the amine.

B. Dermal Protection (The Skin Barrier)
  • Glove Selection:

    • Material: Nitrile (100% Synthetic). Avoid Latex due to porosity to organic bases.

    • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

    • Technique: Double-gloving is mandatory when handling concentrated stock solutions (>1 M).

    • Breakthrough Time: Change outer gloves every 30 minutes or immediately after a splash.

  • Body Covering:

    • Lab coat (cotton/polyester blend) buttoned to the neck.

    • Tyvek® sleeves recommended if weighing large quantities (>50g) to prevent wrist exposure.

C. Ocular Protection (The Vision Barrier)
  • Standard: Chemical Safety Goggles (Indirect Vent).

    • Critical Note: Safety glasses with side shields are insufficient for powders. Fine dust can migrate around the lenses and react with eye moisture to form an alkaline solution.

  • High Risk: Face shield + Goggles during initial solubilization (risk of splash/exotherm).

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)
  • Context: Static electricity often causes imidazole powders to "fly," increasing inhalation risk.

  • Preparation: Place the balance inside the fume hood. If vibrations affect accuracy, use a draft shield, but never remove the chemical from the hood.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

  • Transfer: Use a disposable anti-static weighing funnel. Do not pour from the stock bottle; use a clean spatula to transfer small amounts.

  • Decon: Wipe the balance area with a moist paper towel (water/ethanol) immediately after weighing to capture invisible dust.

Protocol B: Solubilization (Liquid Transition)
  • Context: Dissolving imidazoles can be slightly exothermic.

  • Solvent Choice: Alcohol (Methanol/Ethanol) or Water.

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of dust.[1]

  • Agitation: Use a magnetic stir bar. Cover the vessel with Parafilm or a cap immediately to contain vapors.

Decision Logic: PPE Selection Matrix

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and quantity of the material.

PPE_Decision_Matrix Start Start: Handling 1-(1H-imidazol-2-yl)ethanol State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Quantity_Check Quantity > 10g? Solid->Quantity_Check Temp_Check Heated / Reflux? Liquid->Temp_Check PPE_Level_1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Safety Goggles - Fume Hood Quantity_Check->PPE_Level_1 No PPE_Level_2 LEVEL 2 PPE: - Nitrile Gloves (Double) - N95 Respirator (if hood unavailable) - Tyvek Sleeves Quantity_Check->PPE_Level_2 Yes Temp_Check->PPE_Level_1 No (Ambient) PPE_Level_3 LEVEL 3 PPE: - Face Shield + Goggles - OV/AG Respirator - Chem-Resistant Apron Temp_Check->PPE_Level_3 Yes (Heated)

Caption: Decision matrix for escalating PPE requirements based on physical state and operational conditions.

Emergency Response (Self-Validating System)

A self-validating safety system means you have the tools to verify safety during an incident, not just after.

  • Ocular Exposure:

    • Immediate Action: Flush for 15 minutes minimum.

    • Validation: Check pH of the eye runoff with a pH strip (if available and does not delay flushing). If pH > 8, continue flushing. Imidazoles are basic; returning the eye to physiological pH is the metric of success.

  • Dermal Exposure:

    • Immediate Action: Wash with soap and water. Do not use alcohol (it enhances skin absorption).

    • Validation: Inspect skin for "soapy" feeling (sign of base hydrolysis of skin lipids). Wash until skin feels high-friction (squeaky clean).

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels to dampen, then scoop.

    • Liquid: Absorb with vermiculite or sand. Neutralize with a dilute weak acid (e.g., Citric Acid) if the spill is large, before disposal.

Disposal & Decontamination

  • Waste Stream: Segregate as "Organic Base - Solid" or "Organic Base - Liquid."

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Peroxides, Nitric Acid) or acid chlorides in the waste container. Violent reaction or toxic fumes (NOx) may occur.

  • Container Prep: Triple rinse empty containers with ethanol before discarding into glass trash (if permitted) or chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10892357, Imidazole Ethanol Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Imidazole Derivatives and their Toxicological Profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Heterocyclic Amines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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